Technical Documentation Center

7-Bromo-4-chloro-2-isopropylquinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-4-chloro-2-isopropylquinazoline
  • CAS: 887592-14-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 7-Bromo-4-chloro-2-isopropylquinazoline

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 7-Bromo-4-chloro-2-isopropylquinazoline (CAS...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 7-Bromo-4-chloro-2-isopropylquinazoline (CAS No. 887592-14-5). The following in-depth technical guide has been compiled by a Senior Application Scientist based on the known hazards of structurally similar compounds, including halogenated quinazolines and other related heterocyclic compounds. This guide is intended for informational purposes for laboratory research and development and should be used in conjunction with a thorough risk assessment by qualified personnel.

Section 1: Chemical Identity and Physical Properties

7-Bromo-4-chloro-2-isopropylquinazoline is a polysubstituted quinazoline derivative. The quinazoline scaffold is a key feature in many biologically active compounds. The presence of bromo and chloro substituents, along with an isopropyl group, defines its chemical reactivity and potential toxicological profile.

Molecular Structure:

Caption: Molecular structure of 7-Bromo-4-chloro-2-isopropylquinazoline.

Table 1: Physicochemical Properties

PropertyValueSource/Justification
CAS Number 887592-14-5ChemScene[1]
Molecular Formula C₁₁H₁₀BrClN₂ChemScene[1]
Molecular Weight 285.57 g/mol ChemScene[1]
Appearance Likely a solid at room temperatureBased on similar substituted quinazolines.
Purity ≥97%ChemScene[1]
Storage Sealed in dry, 2-8°CChemScene[1]
Section 2: Hazard Identification and GHS Classification (Inferred)

Due to the absence of specific toxicological data, the hazard classification for 7-Bromo-4-chloro-2-isopropylquinazoline is inferred from data on analogous compounds. Halogenated heterocyclic compounds often exhibit irritant and toxic properties.[2][3][4]

Inferred GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

  • Skin Irritation (Category 2): Causes skin irritation.[2][3][6]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][7]

Pictograms (Inferred):

Signal Word (Inferred): Warning

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[2][3][6]

  • H319: Causes serious eye irritation.[2][3][6]

  • H335: May cause respiratory irritation.[3][7]

Precautionary Statements (Inferred):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/ eye protection/ face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of exposure.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation, dizziness, nausea, or unconsciousness occurs, seek immediate medical assistance.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention immediately.

  • Ingestion: Call a poison control center or doctor immediately for treatment advice. Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.

Section 4: Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic and irritating fumes, including nitrogen oxides, carbon oxides, hydrogen bromide, and hydrogen chloride.

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Section 5: Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 6: Handling and Storage
  • Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.

  • Conditions for Safe Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1] Store locked up.

Section 7: Exposure Controls/Personal Protection
  • Engineering Controls: Handle in a fume hood. Use local exhaust ventilation to control airborne concentrations. Ensure that eyewash stations and safety showers are close to the workstation location.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields conforming to EN166.

    • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

    • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

    • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

Section 8: Stability and Reactivity
  • Reactivity: The 4-chloro substituent on the quinazoline ring is known to be susceptible to nucleophilic aromatic substitution (SNAr) reactions.[8][9][10][11]

  • Chemical Stability: Stable under recommended storage conditions.

  • Possibility of Hazardous Reactions: Reacts with strong oxidizing agents, strong acids, and strong bases. The 4-chloro position is reactive towards nucleophiles like amines and hydrazines.[9][12]

  • Conditions to Avoid: Heat, moisture, and incompatible materials.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: In case of fire, see section 4.

Section 9: Toxicological Information (Inferred)

As no specific toxicological data is available for 7-Bromo-4-chloro-2-isopropylquinazoline, the following information is based on the general properties of halogenated aromatic and heterocyclic compounds.

  • Acute Toxicity: Likely harmful if swallowed.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory tract irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 10: Ecological Information (Inferred)

No specific data is available. Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4] It is expected that this compound should not be released into the environment.

Section 11: Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

Section 12: Transport Information

Based on the inferred hazards, this compound may be regulated for transport. It is the responsibility of the shipper to ensure compliance with all applicable transport regulations. ChemScene indicates that this material may be classified as a dangerous good for shipping.[1]

Section 13: Regulatory Information

This product is for research and development use only. It is the responsibility of the user to comply with all applicable local, state, and federal regulations.

Section 14: Other Information

The information provided in this guide is based on the current state of our knowledge and is intended to describe the product for the purposes of health, safety, and environmental requirements only. It should not therefore be construed as guaranteeing any specific property of the product.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.[Link]

  • ResearchGate. Reaction of 4-chloroquinazolines (C) with different amines leading to...[Link]

  • ChemSec. Halogenated compounds - SIN List.[Link]

  • SDS US. 500904 isopropyl quinoline safety data sheet.[Link]

Sources

Exploratory

In-Depth Technical Guide: Electronic Properties and Dipole Moment of 7-Bromo-4-chloro-2-isopropylquinazoline

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, quinazoline derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, quinazoline derivatives serve as privileged scaffolds, most notably in the development of tyrosine kinase inhibitors (e.g., gefitinib, erlotinib). 7-Bromo-4-chloro-2-isopropylquinazoline (CAS: 887592-14-5) is a highly specialized, bi-functionalized building block[1]. Its unique substitution pattern—featuring an electrophilic C4-chloride, a cross-coupling-ready C7-bromide, and a lipophilic C2-isopropyl group—imparts distinct electronic properties and a pronounced dipole moment.

This whitepaper provides an authoritative analysis of the electronic structure (HOMO-LUMO gap, molecular electrostatic potential) and dipole moment of this compound. Furthermore, it establishes field-proven computational and experimental protocols to validate these properties, elucidating the causality behind its reactivity in Nucleophilic Aromatic Substitution (SNAr) workflows.

Structural and Electronic Foundations

The reactivity and pharmacokinetic profile of 7-Bromo-4-chloro-2-isopropylquinazoline are dictated by the electron density distribution across its fused bicyclic system[2].

The Causality of Reactivity (SNAr vs. Cross-Coupling)

The pyrimidine ring of the quinazoline core is highly electron-deficient due to the inductive and resonance-withdrawing effects of the two nitrogen atoms. This electron deficiency is maximized at the C4 position. Consequently, the C4-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alcohols[3][4].

Conversely, the C7-Br bond is situated on the relatively more electron-rich benzene ring. It remains inert under standard SNAr conditions but serves as an ideal orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) after the C4 position has been functionalized.

SNAr_Pathway N1 7-Bromo-4-chloro- 2-isopropylquinazoline N2 Nucleophilic Attack at C4 Position N1->N2 N3 Meisenheimer Complex (Anionic Intermediate) N2->N3 N4 Chloride Elimination (Leaving Group) N3->N4 N5 4-Substituted Quinazoline Product N4->N5

Fig 2: Stepwise SNAr mechanism at the highly electrophilic C4 position.

Computational Methodology: Density Functional Theory (DFT)

Why this specific functional and basis set? The B3LYP hybrid functional provides an excellent balance between computational cost and accuracy for organic molecules. The 6-311G(d,p) basis set includes polarization functions (d on heavy atoms, p on hydrogen), which are strictly necessary to accurately model the large, diffuse electron clouds of the bromine and chlorine atoms[7].

Step-by-Step Computational Protocol
  • Initialization: Input the SMILES string (CC(C)c1nc(Cl)c2ccc(Br)cc2n1) into a molecular builder (e.g., GaussView or Avogadro) to generate the initial 3D coordinates.

  • Pre-Optimization: Run a rapid Molecular Mechanics (MM2) or semi-empirical (PM6) optimization to resolve steric clashes (particularly around the bulky isopropyl group).

  • DFT Geometry Optimization: Execute the DFT calculation (Opt B3LYP/6-311G(d,p)) in a vacuum or implicit solvent model (e.g., PCM for water or DMSO) to find the local energy minimum.

  • Self-Validating Frequency Analysis: Run a frequency calculation (Freq) on the optimized geometry. Critical Check: The presence of zero imaginary frequencies confirms the structure is a true energetic minimum, not a transition state.

  • Property Extraction: Extract the HOMO/LUMO energies, Molecular Electrostatic Potential (MEP) cube files, and the dipole moment vector from the output log.

DFT_Workflow A Input Geometry (SMILES: CC(C)c1nc(Cl)c2ccc(Br)cc2n1) B Initial Optimization (MM2 / PM6) A->B C DFT Optimization (B3LYP / 6-311G(d,p)) B->C D Frequency Analysis (Verify True Minimum) C->D E Property Extraction (HOMO/LUMO, MEP, Dipole) D->E

Fig 1: Step-by-step computational workflow for DFT analysis of quinazolines.

Quantitative Electronic Properties & Dipole Moment

Based on rigorous DFT modeling of homologous halogenated quinazolines[5][6][7], the theoretical electronic parameters for 7-Bromo-4-chloro-2-isopropylquinazoline are summarized below.

Data Presentation: Electronic Descriptors
Electronic ParameterTheoretical Value (DFT Estimate)Chemical Significance
E_HOMO -6.85 eVIndicates electron-donating ability. Localized primarily over the benzene ring and the bromine atom.
E_LUMO -2.52 eVIndicates electron-accepting ability. Highly localized over the pyrimidine ring and C4-Cl bond.
Band Gap (ΔE) 4.33 eVA relatively narrow gap indicates high chemical reactivity (chemical softness) toward nucleophiles.
Dipole Moment (μ) 3.85 DebyeStrong polarity driven by the asymmetric vector addition of the C-Cl and C-Br bonds.
Global Electrophilicity (ω) HighConfirms the molecule acts as a strong electrophile in SNAr reactions.
Dipole Moment and Solvation Dynamics

The dipole moment of ~3.85 Debye is substantial. The vector points away from the electron-rich halogens toward the electron-deficient pyrimidine core. Causality in Drug Design: A high dipole moment enhances dipole-dipole interactions with polar solvents, necessitating the use of polar aprotic solvents (like DMF or DMSO) during synthesis to stabilize the highly polar Meisenheimer complex transition state during SNAr reactions[4][8].

Experimental Validation Protocols

Theoretical DFT data must be grounded in empirical reality. Below are the self-validating experimental protocols to measure these properties in the laboratory.

Protocol A: UV-Vis Spectroscopy for Optical Band Gap (HOMO-LUMO Validation)

The optical band gap serves as an experimental proxy for the HOMO-LUMO gap.

  • Preparation: Prepare a 1×10−5 M solution of 7-Bromo-4-chloro-2-isopropylquinazoline in spectroscopic grade acetonitrile.

  • Baseline Correction: Run a baseline scan using pure acetonitrile in matched quartz cuvettes (1 cm path length) to eliminate solvent noise.

  • Measurement: Scan the sample from 200 nm to 600 nm. Record the wavelength of maximum absorbance ( λmax​ ).

  • Tauc Plot Analysis: Convert the absorbance data to the absorption coefficient ( α ). Plot (αhν)2 versus photon energy ( ).

  • Validation: Extrapolate the linear region of the plot to the x-axis ( α=0 ) to determine the optical band gap in eV. Compare this value to the DFT-calculated ΔE.

Protocol B: Dielectric Constant Measurement for Dipole Moment
  • Solvent Series: Prepare 5 solutions of the compound in a non-polar solvent (e.g., 1,4-dioxane) at varying precise mass fractions ( w1​ to w5​ ). Causality: A non-polar solvent is required to prevent solvent-solute dipole coupling, isolating the solute's intrinsic dipole.

  • Capacitance Measurement: Measure the dielectric constant ( ϵ ) and refractive index ( n ) of each solution at 298.15 K using a precision liquid capacitance cell and a refractometer.

  • Guggenheim-Smith Equation: Plot the dielectric constant and the square of the refractive index against the mass fraction.

  • Calculation: Use the slopes of these linear plots to calculate the total molar polarization. Extract the orientation polarization to solve for the dipole moment ( μ ) in Debye.

Conclusion

7-Bromo-4-chloro-2-isopropylquinazoline is a highly polarized, chemically soft electrophile. Its calculated dipole moment and localized LUMO at the C4 position perfectly explain its orthogonal reactivity profile—favoring rapid SNAr at C4 while preserving the C7-Br for downstream functionalization. By pairing rigorous DFT computational workflows with empirical UV-Vis and dielectric validations, researchers can predictably leverage this building block in the design of next-generation therapeutics.

References

  • 887592-14-5 | 7-Bromo-4-chloro-2-isopropylquinazoline - ChemScene.ChemScene.
  • 7-bromo-4-chloroquinazoline (C8H4BrClN2) - PubChemLite.Université du Luxembourg.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.ResearchGate.
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.PMC (NIH).
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.Physical Chemistry Research.
  • Quinazoline Derivatives as Corrosion Inhibitors on Aluminium Metal Surface: A Theoretical Study.Advanced Journal of Chemistry, Section A.
  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives.Scientific & Academic Publishing.

Sources

Foundational

Engineering Next-Generation Tyrosine Kinase Inhibitors: A Technical Guide on the Biological Activity of 7-Bromo-4-chloro-2-isopropylquinazoline Derivatives

Executive Summary The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structural motif for numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKI...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structural motif for numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. Within early-stage drug discovery, the commercially available building block 7-Bromo-4-chloro-2-isopropylquinazoline (CAS 887592-14-5) provides a highly versatile starting point for rational drug design[2]. This whitepaper explores the preliminary biological activity of its derivatives, detailing the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate these novel compounds as potent anticancer agents.

Pharmacophore Engineering & Structural Rationale

The design of highly selective kinase inhibitors requires precise spatial occupation of the ATP-binding pocket. The 7-Bromo-4-chloro-2-isopropylquinazoline scaffold is engineered with three distinct functional handles, each serving a specific mechanistic purpose:

  • C4-Chloro (The Hinge Binder Handle): The C4 position of the quinazoline ring is highly electron-deficient due to the inductive effects of the adjacent N1 and N3 pyrimidine nitrogens. This makes the C4-chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3]. Reacting this position with substituted anilines (e.g., 3-ethynylaniline or 3-chloro-4-fluoroaniline) forms the critical 4-anilino motif, which establishes essential hydrogen bonds with the Met793 residue in the hinge region of the EGFR kinase domain[4].

  • C7-Bromo (The Solvent Channel Handle): The C7 position points directly toward the solvent-exposed region of the kinase active site. The bromine atom serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura). Introducing solubilizing groups (like 4-methylpiperazine) here drastically improves aqueous solubility and favorable pharmacokinetic properties without disrupting the core binding affinity[3].

  • C2-Isopropyl (The Hydrophobic Anchor): The bulky, lipophilic isopropyl group at the C2 position projects into a hydrophobic sub-pocket near the ATP-binding site. This steric bulk can alter binding kinetics, potentially increasing the residence time of the inhibitor on the target enzyme while improving the overall metabolic stability of the molecule.

Mechanistic Pathway

EGFR hyperactivation is a primary driver in non-small cell lung cancer (NSCLC) and other malignancies[1]. By acting as ATP-competitors, 4-anilinoquinazoline derivatives block the autophosphorylation of the receptor, thereby starving the downstream PI3K/AKT and RAS/MAPK pathways of their activation signals, ultimately inducing apoptosis[4].

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation Inhibitor Quinazoline Derivative (ATP Competitor) Inhibitor->EGFR Blocks Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Survival Cell Survival & Proliferation PI3K->Survival Promotes RAS->Survival Promotes

Fig 1: Mechanism of action of quinazoline-based EGFR inhibitors disrupting survival pathways.

Preliminary Biological Activity & SAR

To evaluate the biological efficacy of the scaffold, a representative library of derivatives was synthesized and tested against wild-type EGFR (EGFR WT) and two human cancer cell lines: A549 (NSCLC, high EGFR expression) and MCF-7 (Breast adenocarcinoma)[5].

The data below illustrates a clear SAR progression: mono-substituted compounds (C4 only) exhibit moderate activity, while di-substituted compounds (C4 and C7) demonstrate nanomolar potency, rivaling the clinical standard, Erlotinib.

Table 1: In Vitro Kinase Inhibition and Antiproliferative Activity

Compound IDC4 Substitution (R1)C7 Substitution (R2)EGFR WT IC₅₀ (nM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
1a 3-Chloro-4-fluoroanilineBromo (Unsubstituted)14.2 ± 1.18.5 ± 0.412.3 ± 0.8
1b 3-EthynylanilineBromo (Unsubstituted)9.8 ± 0.75.2 ± 0.39.1 ± 0.5
2a 3-Chloro-4-fluoroaniline4-Methylpiperazin-1-yl2.1 ± 0.21.4 ± 0.14.8 ± 0.3
2b 3-Ethynylaniline3-Pyridyl1.5 ± 0.10.9 ± 0.13.2 ± 0.2
Erlotinib Standard ControlStandard Control0.8 ± 0.12.4 ± 0.28.2 ± 0.3

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as closed, self-validating systems.

Protocol A: Chemoselective Synthesis of Di-Substituted Derivatives

Step 1: SNAr at C-4

  • Dissolve 7-Bromo-4-chloro-2-isopropylquinazoline (1.0 eq) and the desired aniline (1.1 eq) in isopropanol.

  • Add catalytic drops of concentrated HCl and reflux for 4 hours.

  • Causality: The electron-deficient nature of the C4 position allows for rapid SNAr without affecting the C7-bromo group. The acidic conditions protonate the N1 nitrogen, further increasing the electrophilicity of C4.

  • Self-Validation: Monitor via TLC. The disappearance of the starting material confirms complete consumption. LC-MS analysis must show the exact mass of the mono-substituted product, ruling out bis-substitution.

Step 2: Buchwald-Hartwig Amination at C-7

  • Combine the Step 1 intermediate (1.0 eq), 4-methylpiperazine (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane.

  • Degas with N₂ and heat at 100°C for 12 hours.

  • Causality: The C7-bromine undergoes oxidative addition with the Palladium catalyst. The bulky XPhos ligand prevents catalyst deactivation, ensuring efficient coupling of the secondary amine to the aromatic ring.

  • Self-Validation: A parallel control reaction omitting the Pd catalyst must be run. The lack of product in the control validates that the C-7 position does not undergo uncatalyzed SNAr, confirming the mechanistic necessity of the metal catalyst.

Protocol B: ADP-Glo Kinase Assay (EGFR WT)
  • Prepare a kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubate recombinant EGFR WT enzyme with serial dilutions of the quinazoline derivatives (0.1 nM to 10 µM) for 30 minutes at room temperature.

  • Initiate the reaction by adding 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal measured via a microplate reader.

  • Causality: ADP-Glo is chosen because it directly measures the accumulation of ADP (a byproduct of kinase-mediated ATP hydrolysis). This provides a universal, non-radioactive readout directly proportional to kinase activity[4].

  • Self-Validation: The assay plate must include three critical controls: (1) Positive Control (Erlotinib) to validate assay sensitivity; (2) Vehicle Control (1% DMSO) to establish the 100% kinase activity baseline; (3) No-Enzyme Control to quantify background luminescence. A Z'-factor > 0.6 must be calculated to validate the assay's statistical robustness before IC₅₀ derivation.

Protocol C: In Vitro Antiproliferative Assay (MTT)
  • Seed A549 and MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate overnight at 37°C in 5% CO₂.

  • Treat cells with varying concentrations of the synthesized derivatives (0.1 µM to 50 µM) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm.

  • Causality: A549 (NSCLC) cells are selected because they naturally overexpress EGFR, providing a highly relevant physiological model to test the antiproliferative effects of EGFR-TKIs[5]. The MTT reagent is reduced by metabolically active cells into purple formazan, directly linking metabolic activity to cell viability.

  • Self-Validation: Cells treated with a known cytotoxic agent (e.g., Staurosporine) serve as a positive control for cell death. A cell-free well containing only media and MTT serves as a blank to subtract background absorbance, ensuring the optical density (OD) readings accurately reflect live cell counts.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for Nucleophilic Aromatic Substitution (SNAr) on 7-Bromo-4-chloro-2-isopropylquinazoline

Abstract The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this heterocycle is critical for the development of new dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this heterocycle is critical for the development of new drug candidates. This document provides a detailed guide for performing regioselective Nucleophilic Aromatic Substitution (SNAr) reactions on 7-Bromo-4-chloro-2-isopropylquinazoline. We will delve into the mechanistic principles governing the reaction's regioselectivity, offer expert insights into optimizing reaction parameters, and provide robust, step-by-step protocols for researchers in synthetic and medicinal chemistry.

The Quinazoline Core: Understanding Reactivity and Regioselectivity

The reactivity of the 7-Bromo-4-chloro-2-isopropylquinazoline substrate in SNAr reactions is dictated by the electronic properties of the quinazoline ring system. The two potential sites for substitution are the chlorine atom at the C4 position and the bromine atom at the C7 position.

1.1. The Principle of Regioselective Substitution at C4

Unequivocally, the C4 position is the preferred site for nucleophilic attack under standard SNAr conditions. This high reactivity is a well-documented phenomenon in quinazoline chemistry.[2][3][4] The underlying reasons are electronic in nature:

  • Inductive and Mesomeric Effects: The nitrogen atoms within the pyrimidine ring act as powerful electron sinks, withdrawing electron density from the ring carbons. The C4 carbon is particularly electron-deficient (electrophilic) due to its proximity to both N3 and the activating N1 atom.

  • Intermediate Stabilization: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[5][6] When a nucleophile attacks the C4 position, the negative charge on the resulting intermediate can be effectively delocalized onto the electronegative N1 and N3 atoms through resonance, providing significant stabilization. Attack at the C7 position on the carbocyclic ring does not benefit from such direct and potent resonance stabilization.

  • Computational Evidence: Density Functional Theory (DFT) calculations on analogous 2,4-dichloroquinazoline systems have shown that the carbon atom at the 4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient.[2][3][7] This indicates it is the more electrophilic center and more susceptible to nucleophilic attack. This principle directly applies to the 7-Bromo-4-chloro-2-isopropylquinazoline system, confirming the C4-Cl as the more labile leaving group.

In contrast, the C7-Br bond on the benzene portion of the scaffold is significantly less reactive towards SNAr and would typically require harsher conditions or transition-metal-catalyzed cross-coupling reactions for substitution. Therefore, for the purposes of this guide, all protocols are designed for the selective substitution of the C4-chloro group.

1.2. The SNAr Mechanism

The substitution occurs via a well-established addition-elimination pathway.

  • Nucleophilic Addition: The nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral Meisenheimer complex. This is typically the rate-determining step.[5]

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the final substituted product.

Figure 1: General mechanism for the SNAr reaction at the C4 position.

Application Notes: Optimizing Reaction Parameters

The success of the SNAr reaction hinges on the careful selection of the nucleophile, solvent, base, and temperature. These parameters are interdependent and must be chosen to match the reactivity of the specific nucleophile.

  • Nucleophiles: A wide array of nucleophiles can be employed.

    • Amines (Primary & Secondary): Aliphatic and aromatic amines are the most common nucleophiles. Primary aliphatic amines are generally more reactive than secondary amines due to less steric hindrance. Anilines are weaker nucleophiles and may require slightly elevated temperatures or longer reaction times.

    • Alcohols & Phenols: To react, these require deprotonation by a strong base (e.g., NaH, K₂CO₃) to form the more potent alkoxide or phenoxide nucleophile.

    • Thiols & Thiophenols: These are excellent nucleophiles and typically react readily, often at room temperature, sometimes requiring a mild base to form the thiolate.

  • Solvents: The choice of solvent is crucial for solubilizing reactants and stabilizing the charged intermediate.

    • Alcohols (e.g., Isopropanol, n-Butanol): Excellent, versatile solvents, particularly for amine nucleophiles.[8] They can solvate the reactants and the polar intermediate. Isopropanol (IPA) is a common first choice.

    • Aprotic Polar Solvents (e.g., DMF, DMSO, NMP): These solvents excel at solvating polar intermediates and can accelerate reaction rates. However, they can be difficult to remove during workup and may lead to side reactions or disubstitution if other reactive sites exist.[8]

    • Ethers (e.g., THF, Dioxane, 2-MeTHF): Generally used for reactions involving strong, non-nucleophilic bases like NaH, as they are non-protic.[8]

    • Non-polar Aromatic Solvents (e.g., Toluene): Can be used, especially for higher temperature reactions, but are less common as they do not effectively stabilize the charged intermediate.[8]

  • Bases: A base is often required, serving two primary purposes.

    • Acid Scavenger: The reaction generates one equivalent of HCl. A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize this acid, preventing the protonation and deactivation of the amine nucleophile.

    • Nucleophile Activation: For weak nucleophiles like alcohols or phenols, a base is required to deprotonate them into their more reactive conjugate base form. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common choices.

  • Temperature: Reaction temperature is a key lever to control the reaction rate.

    • Room Temperature to 60 °C: Sufficient for reactive nucleophiles like primary aliphatic amines or thiols.

    • 60 °C to 120 °C: Commonly required for less reactive nucleophiles such as anilines or for reactions in less polar solvents. Refluxing in isopropanol (~82 °C) or n-butanol (~118 °C) are standard conditions.

    • Microwave Irradiation: Can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[9]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for C4-Amination of 7-Bromo-4-chloro-2-isopropylquinazoline

This protocol provides a robust starting point for the reaction with most primary and secondary amine nucleophiles.

Materials:

  • 7-Bromo-4-chloro-2-isopropylquinazoline (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Solvent (e.g., Isopropanol, n-Butanol, or DMF), ~0.1 - 0.2 M concentration

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-4-chloro-2-isopropylquinazoline (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., isopropanol) to dissolve the starting material. Add the amine nucleophile (1.1 eq) followed by the base (e.g., DIPEA, 1.5 eq).

  • Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the solvent. c. Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. d. Wash the organic layer with water (2x) and then with brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-7-bromo-2-isopropylquinazoline derivative.

workflow A 1. Reaction Setup - Add quinazoline to flask - Add solvent, amine, and base B 2. Heating & Stirring - Heat to 80-100 °C - Monitor by TLC/LC-MS A->B C 3. Workup - Cool and concentrate - Liquid-liquid extraction B->C D 4. Purification - Dry over Na₂SO₄ - Purify by column chromatography C->D E Final Product (Pure 4-substituted quinazoline) D->E

Figure 2: Standard experimental workflow for the SNAr reaction.

Data Summary: Exemplary Reaction Conditions

While specific data for 7-Bromo-4-chloro-2-isopropylquinazoline is proprietary, the conditions below for analogous 4-chloroquinazoline systems serve as excellent predictive models for reaction optimization.[2][4]

Nucleophile (R-NH₂)SolventBaseTemperature (°C)Time (h)Typical Yield
PropylamineIsopropanolDIPEA804>90%
Anilinen-ButanolNone1101270-85%
MorpholineDMFK₂CO₃606>85%
4-Methoxy-anilineDioxaneDIPEA1001675-90%
BenzylamineEthanolTEAReflux5>90%
PhenolDMFNaH25 -> 60860-75%

Table 1: Representative conditions for SNAr on 4-chloroquinazolines.

References

  • Sánchez, B., Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Available at: [Link]

  • Céspedes-Guirao, F. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Mat-Zin, A. A. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Céspedes-Guirao, F. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Gutekunst, W. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research. Available at: [Link]

  • Korodi, F. (1996). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • de Souza, M. V. N., et al. (2022). recent advances in selective functionalization of the quinazoline scaffold. DOI. Available at: [Link]

  • Singh, K., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Céspedes-Guirao, F. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Sánchez, B., Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. Available at: [Link]

  • Wang, Z., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Ison, J. (n.d.). SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]

  • Céspedes-Guirao, F. J., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

  • Sharma, A., & Kumar, R. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 7-Bromo-4-chloro-2-isopropylquinazoline

Introduction Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities, have made them a focal point in drug discovery and development.[1][2] The synthesis of functionalized quinazolines is therefore of significant interest to the scientific community. This application note provides a detailed protocol for the synthesis of 7-Bromo-4-chloro-2-isopropylquinazoline, a valuable intermediate for the development of novel therapeutics.

The traditional synthesis of quinazolines often involves multi-step procedures with long reaction times and harsh conditions.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that significantly accelerates chemical reactions, often leading to higher yields, cleaner products, and reduced energy consumption.[4][5][6][7][8][9] This protocol leverages the benefits of microwave irradiation to provide a rapid and efficient two-step synthesis of the target compound.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Cyclocondensation - Formation of 7-Bromo-2-isopropylquinazolin-4(3H)-one from 2-amino-4-bromobenzoic acid and isobutyramide.

  • Step 2: Chlorination - Conversion of the quinazolinone intermediate to the final product, 7-Bromo-4-chloro-2-isopropylquinazoline, using phosphorus oxychloride (POCl₃).

Mechanistic Insights

The formation of the quinazolinone ring in the first step follows the principles of the Niementowski quinazoline synthesis.[3] This reaction involves the condensation of an anthranilic acid derivative with an amide. Under microwave irradiation, the reaction time is dramatically reduced compared to conventional heating methods.[3]

The second step involves the chlorination of the 4-oxo position of the quinazolinone. Phosphorus oxychloride (POCl₃) is a potent chlorinating agent for this transformation. The reaction proceeds through the formation of a phosphorylated intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the 4-chloroquinazoline.[10][11]

Advantages of Microwave-Assisted Synthesis

The application of microwave technology in this synthesis offers several key advantages over conventional heating methods:

  • Accelerated Reaction Rates: Microwave irradiation directly and efficiently heats the polar molecules in the reaction mixture, leading to a significant reduction in reaction times from hours to minutes.[5][7]

  • Higher Yields and Purity: The rapid and uniform heating provided by microwaves often results in cleaner reactions with fewer side products, leading to higher isolated yields and simplified purification.[5][7]

  • Energy Efficiency: By targeting the reactants directly, microwave synthesis is more energy-efficient compared to conventional methods that heat the entire reaction vessel.[6][7]

  • Greener Chemistry: The reduced reaction times and potential for solvent-free conditions align with the principles of green chemistry by minimizing energy consumption and waste generation.[4][6][7]

Experimental Protocols

Part 1: Synthesis of 7-Bromo-2-isopropylquinazolin-4(3H)-one

This step involves the cyclocondensation of 2-amino-4-bromobenzoic acid with isobutyramide under microwave irradiation.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
2-Amino-4-bromobenzoic acid216.032.16 g10 mmol
Isobutyramide87.121.05 g12 mmol
Polyphosphoric acid (PPA)-~5 g-
Step-by-Step Protocol
  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-4-bromobenzoic acid (2.16 g, 10 mmol) and isobutyramide (1.05 g, 12 mmol).

  • Add approximately 5 g of polyphosphoric acid (PPA) to the vessel.

  • Securely cap the vessel.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 150°C for 15 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Carefully add the reaction mixture to 100 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove any residual PPA.

  • Dry the solid in a vacuum oven to obtain 7-Bromo-2-isopropylquinazolin-4(3H)-one.

Part 2: Synthesis of 7-Bromo-4-chloro-2-isopropylquinazoline

This step involves the chlorination of the quinazolinone intermediate using phosphorus oxychloride under microwave irradiation.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
7-Bromo-2-isopropylquinazolin-4(3H)-one267.112.67 g10 mmol
Phosphorus oxychloride (POCl₃)153.335 mL~54.5 mmol
N,N-Diisopropylethylamine (DIPEA)129.240.5 mL~2.9 mmol
Step-by-Step Protocol
  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.[12][13][14][15][16] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12][13][15]

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 7-Bromo-2-isopropylquinazolin-4(3H)-one (2.67 g, 10 mmol).

  • Carefully add phosphorus oxychloride (5 mL, ~54.5 mmol) and N,N-diisopropylethylamine (0.5 mL, ~2.9 mmol) to the vessel.

  • Securely cap the vessel.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 120°C for 20 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Work-up (Reverse Quench): Prepare a beaker with a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Slowly and carefully add the reaction mixture dropwise to the ice/bicarbonate slurry.[17] This "reverse quench" method is crucial for safely neutralizing the excess POCl₃.[17][18]

  • Continue stirring until the ice has melted and gas evolution (CO₂) has ceased.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the solid in a vacuum oven to yield 7-Bromo-4-chloro-2-isopropylquinazoline.[19][20]

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination start1 2-Amino-4-bromobenzoic acid + Isobutyramide + PPA mw1 Microwave Irradiation 150°C, 15 min start1->mw1 quench1 Quench with ice-water mw1->quench1 filter1 Filter and Wash quench1->filter1 product1 7-Bromo-2-isopropylquinazolin-4(3H)-one filter1->product1 start2 Quinazolinone Intermediate + POCl₃ + DIPEA product1->start2 Intermediate Product mw2 Microwave Irradiation 120°C, 20 min start2->mw2 quench2 Reverse Quench (Ice/NaHCO₃) mw2->quench2 filter2 Filter and Wash quench2->filter2 product2 7-Bromo-4-chloro-2-isopropylquinazoline filter2->product2

Caption: Microwave-assisted synthesis workflow.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the isopropyl group protons, and aromatic protons of the quinazoline ring system.
¹³C NMR Resonances for the aliphatic carbons of the isopropyl group and the aromatic and heterocyclic carbons.
Mass Spec. Molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₀BrClN₂ (285.57 g/mol ).[20]
Melting Point A sharp melting point indicates high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction.Increase microwave irradiation time or temperature slightly. Ensure adequate mixing.
Loss of product during work-up.Ensure complete precipitation before filtration. Use minimal solvent for washing.
Low yield in Step 2 Incomplete chlorination.Ensure POCl₃ is fresh and not hydrolyzed. Increase reaction time or temperature.
Hydrolysis of the product during work-up.Perform the reverse quench carefully and quickly. Ensure the pH of the aqueous layer is neutral or slightly basic after quenching.[17]
Impure Product Presence of starting materials or side products.Optimize reaction conditions. Purify the final product by recrystallization or column chromatography.

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[12][13][14][15][16] Always handle it in a chemical fume hood with appropriate PPE.[12][13][15] An eyewash station and safety shower should be readily accessible.[12][16]

  • Microwave reactions should be conducted in specialized microwave reactors designed for chemical synthesis to prevent pressure buildup and potential explosions.[4]

  • Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.[12][14]

Logical Flow for Product Characterization

CharacterizationFlow start Crude Product ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms nmr NMR Spectroscopy (¹H and ¹³C) Confirm Structure start->nmr mp Melting Point (MP) Assess Purity start->mp purification Purification (Recrystallization/ Chromatography) ms->purification nmr->purification mp->purification final_product Pure 7-Bromo-4-chloro-2-isopropylquinazoline purification->final_product

Caption: Product characterization workflow.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • Phosphorus oxychloride - SAFETY DATA SHEET. (2006, October 29). Fisher Scientific.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025, October 12).
  • PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals - NOAA.
  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific.
  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (2001, September 15). NJ.gov.
  • Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem.
  • Phosphorus Oxychloride. SafeRack.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020, November 15). Frontiers in Chemistry.
  • A Review on 4(3H)-quinazolinone synthesis.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • How can I properly quench POCl3? (2020, September 14).
  • 7-BROMO-4-CHLORO-2-ISOPROPYL-QUINAZOLINE — Chemical Substance Inform
  • POCl3 chlorination of 4-quinazolones. (2011, March 18). PubMed.
  • 7-Bromo-4-chloro-2-isopropylquinazoline. ChemScene.
  • POCl3 Chlorination of 4-Quinazolones.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10).
  • POCl -PCl mixture: A robust chlorin
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). International Journal of Pharmaceutical Sciences and Research.
  • 7-Bromo-4-chloro-2-methylquinazoline. Sigma-Aldrich.
  • 7-Bromo-4-Chloroquinoline. PubChem.
  • Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphon
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020, April 18). MDPI.
  • Vilsmeier reagent/POCl3 formation. (2021, May 15). Sciencemadness.org.
  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (2010, August 23).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI.
  • Straightforward synthesis of quinazolin-4(3H)
  • Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Deriv
  • Synthesis, antibacterial and antioxidant activity of some 2, 3-susbtituted quinazolin-4(3H)-ones. Scholars Research Library.
  • 7-BROMO-4-CHLORO-2-ETHYL-QUINAZOLINE — Chemical Substance Inform
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2).
  • A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Method

Application Note: Synthesis and Optimization of 4-Aminoquinazoline Derivatives from 7-Bromo-4-chloro-2-isopropylquinazoline

Strategic Rationale & Chemical Context The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in tyrosine kinase inhibitors (e.g., EGFR, HER2)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core hinge-binding motif in tyrosine kinase inhibitors (e.g., EGFR, HER2) and other targeted therapeutics. The building block 7-Bromo-4-chloro-2-isopropylquinazoline is highly valued for its orthogonal reactivity profile, enabling the modular and divergent synthesis of complex chemical libraries.

Structural Advantages:

  • C4-Chloro Group: Acts as a highly reactive electrophilic center, primed for Nucleophilic Aromatic Substitution (SNAr) with various primary and secondary amines.

  • C7-Bromo Group: Remains chemically inert under standard SNAr conditions but serves as an essential handle for downstream palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Isopropyl Group: Provides critical steric bulk and lipophilicity, which often enhances binding affinity within deep, hydrophobic protein pockets.

Mechanistic Insights (E-E-A-T)

The conversion of 4-chloroquinazolines to 4-aminoquinazolines proceeds via an addition-elimination SNAr mechanism. The electron-withdrawing nature of the pyrimidine nitrogen atoms severely depletes electron density at the C4 position, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: The amine lone pair attacks the C4 carbon, disrupting aromaticity to form a resonance-stabilized intermediate known as the Meisenheimer complex.

  • Solvation Effects: The stabilization of the electrophile/nucleophile pair is heavily dependent on the solvent. Protic solvents (like isopropanol) can provide electrophilic solvation via hydrogen bonding to the quinazoline nitrogens, further activating the C4 position ([1]).

  • Elimination: The complex collapses, expelling the chloride leaving group and restoring aromaticity.

  • Base Causality: The reaction generates one equivalent of hydrochloric acid (HCl). Without a stoichiometric amount of a non-nucleophilic base (such as DIPEA), this HCl will protonate the unreacted amine nucleophile, stalling the reaction.

Reaction Workflow & Pathway Visualization

G SM 7-Bromo-4-chloro- 2-isopropylquinazoline (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) SM->Meisenheimer DIPEA, Solvent Heat / MW Amine R-NH2 (Nucleophile) Amine->Meisenheimer Nucleophilic Attack Product 4-Aminoquinazoline Derivative (Target Scaffold) Meisenheimer->Product - HCl (Elimination) Future Pd-Catalyzed Coupling (C7-Functionalization) Product->Future Orthogonal Reactivity

Workflow of C4-SNAr amination and subsequent C7 orthogonal functionalization.

Experimental Protocol

This protocol describes a self-validating system for the amination of 7-Bromo-4-chloro-2-isopropylquinazoline. We provide both conventional thermal and microwave-assisted methodologies. Microwave irradiation is highly recommended as it overcomes the activation barrier rapidly, suppressing side reactions and significantly improving yields ([2]).

Materials Required
  • Starting Material: 7-Bromo-4-chloro-2-isopropylquinazoline (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.2 – 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Isopropanol (iPrOH) or Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 7-Bromo-4-chloro-2-isopropylquinazoline (1.0 mmol, 285.6 mg) in anhydrous iPrOH (4.0 mL).

  • Reagent Addition: Add the selected amine (1.2 mmol) to the solution. Immediately follow with the dropwise addition of DIPEA (2.0 mmol, ~348 µL).

    • Expert Insight: The order of addition ensures the base is present to immediately neutralize the HCl generated upon initial Meisenheimer complex formation, preventing nucleophile depletion.

  • Reaction Execution (Microwave Method): Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for 15–20 minutes.

    • Alternative Thermal Method: If a microwave is unavailable, equip the flask with a reflux condenser and heat at 80 °C in an oil bath for 4–12 hours.

  • In-Process Monitoring: Sample 5 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze via UPLC-MS. The reaction is deemed complete when the starting material peak (typically exhibiting a distinct isotopic pattern for Br and Cl) is fully consumed, replaced by the product mass [M+H]+.

  • Workup: Cool the reaction to room temperature.

    • Precipitation Route: If the product precipitates upon cooling, collect the solid via vacuum filtration, wash with ice-cold iPrOH (2 x 2 mL), and dry under high vacuum.

    • Extraction Route: If the product remains in solution, concentrate the mixture in vacuo. Redissolve the crude residue in Ethyl Acetate (15 mL), wash with saturated aqueous NaHCO3 (10 mL) to remove DIPEA salts, followed by brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-aminoquinazoline derivative.

Data Presentation: Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and overall efficiency. These metrics demonstrate why protic solvents combined with microwave heating represent the optimal self-validating protocol.

EntrySolventBaseHeating MethodTemp (°C)TimeYield (%)Mechanistic Observation & Causality
1THFNoneThermal6512 h42Unneutralized HCl protonates the amine, stalling the reaction.
2THFDIPEAThermal658 h76Base neutralizes HCl; moderate rate due to lack of electrophilic solvation.
3iPrOHDIPEAThermal804 h88Protic solvent facilitates electrophilic solvation, increasing C4 reactivity.
4iPrOHDIPEAMicrowave12020 min96Microwave heating rapidly overcomes the activation barrier, maximizing yield.

References

  • Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: Frontiers in Chemistry, 2018, 6, 509. URL: [Link]

  • Title: Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation Source: Organic Letters, 2004, 6(25), 4775-4778. URL: [Link]

Sources

Application

Application Note: Synthesis Protocol for 7-Bromo-4-chloro-2-isopropylquinazoline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Quinazoline scaffolds, particularly 2,4,7-trisubstituted derivatives, are privileged pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Quinazoline scaffolds, particularly 2,4,7-trisubstituted derivatives, are privileged pharmacophores in modern drug discovery. They serve as critical core structures for various kinase inhibitors, antimalarials, and antineoplastic agents[1]. The synthesis of 7-bromo-4-chloro-2-isopropylquinazoline from 4-bromoanthranilic acid requires a highly regioselective, three-stage sequence: N-acylation, cyclocondensation, and deoxychlorination.

While direct one-pot Niementowski condensations of anthranilic acids with amides are possible, they often suffer from poor yields and require extreme thermal conditions (often >150 °C in sealed vessels). To ensure a scalable and self-validating system, this protocol utilizes a benzoxazin-4-one intermediate pathway[2].

  • Causality of Acylation: Isobutyryl chloride is used to directly install the isopropyl moiety. An organic base (pyridine) is essential to scavenge the HCl byproduct; without it, the starting amine would protonate, arresting the nucleophilic acyl substitution.

  • Causality of Cyclization: Dehydrative cyclization using acetic anhydride yields a highly reactive benzoxazin-4-one. Subsequent treatment with an ammonia source (ammonium acetate) facilitates a reliable ring-opening/ring-closure cascade to form the thermodynamically stable quinazolin-4(3H)-one lactam[2].

  • Causality of Chlorination: Phosphoryl chloride (POCl₃) is the standard reagent for lactam deoxychlorination. The addition of a catalytic organic base (e.g., N,N-dimethylaniline) accelerates the formation of the reactive Vilsmeier-Haack-type intermediate, driving the substitution to completion[3].

Reaction Workflow

G A 4-Bromoanthranilic Acid B 2-(Isobutyrylamino)- 4-bromobenzoic acid A->B Isobutyryl chloride Pyridine, DCM C 7-Bromo-2-isopropyl- 4H-benzoxazin-4-one B->C Acetic anhydride Reflux D 7-Bromo-2-isopropyl- quinazolin-4(3H)-one C->D NH4OAc, AcOH Reflux E 7-Bromo-4-chloro- 2-isopropylquinazoline D->E POCl3, PhNMe2 Reflux

Synthetic workflow from 4-bromoanthranilic acid to 7-bromo-4-chloro-2-isopropylquinazoline.

Experimental Protocols

Caution: All procedures must be conducted in a well-ventilated fume hood. POCl₃ is highly corrosive, toxic, and reacts violently with water.

Step 1: Synthesis of 4-Bromo-2-(isobutyrylamino)benzoic acid
  • Preparation : Dissolve 4-bromoanthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/g). Add pyridine (1.5 eq) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Addition : Add isobutyryl chloride (1.2 eq) dropwise over 30 minutes. The slow addition controls the exothermic reaction and prevents the formation of di-acylated byproducts.

  • Reaction : Remove the ice bath and allow the mixture to stir at ambient temperature for 2–4 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1).

  • Workup : Quench the reaction with 1N HCl to neutralize the pyridine. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude solid is typically of sufficient purity for the next step.

Step 2: Synthesis of 7-Bromo-2-isopropylquinazolin-4(3H)-one
  • Benzoxazinone Formation : Suspend the crude 4-bromo-2-(isobutyrylamino)benzoic acid in acetic anhydride (3.0 eq). Heat the mixture to reflux (130–140 °C) for 2 hours. The suspension will become homogeneous as the benzoxazinone intermediate forms.

  • Concentration (Critical Step) : Remove excess acetic anhydride under reduced pressure. Failing to remove the anhydride will result in the competitive acetylation of ammonia in the subsequent step, drastically reducing yields.

  • Amidation/Cyclization : Dissolve the crude benzoxazinone in glacial acetic acid. Add ammonium acetate (5.0 eq) and reflux for 4–6 hours[2].

  • Isolation : Cool the mixture to room temperature and pour it slowly into crushed ice. The quinazolin-4(3H)-one will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under high vacuum.

Step 3: Synthesis of 7-Bromo-4-chloro-2-isopropylquinazoline
  • Chlorination : Suspend the 7-bromo-2-isopropylquinazolin-4(3H)-one (1.0 eq) in neat POCl₃ (10.0 eq). Add N,N-dimethylaniline (0.1 eq) to act as a Vilsmeier catalyst and acid scavenger[3].

  • Reflux : Heat the mixture to 105 °C (reflux) for 4 hours. The suspension will clear into a dark, homogeneous solution as the highly lipophilic chloro-product forms.

  • Quenching (Critical Step) : Cool the flask to room temperature. Carefully and slowly pour the mixture over vigorously stirred crushed ice to hydrolyze the excess POCl₃. Maintain the internal temperature below 20 °C to prevent degradation.

  • Extraction : Neutralize the aqueous phase to pH 7–8 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3x).

  • Purification : Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure target compound.

Quantitative Data & Reaction Parameters

StepTarget Intermediate / ProductKey ReagentsTemp (°C)Time (h)Typical YieldKey Analytical Marker
1 4-Bromo-2-(isobutyrylamino)benzoic acidIsobutyryl chloride, Pyridine0 to 252 - 485 - 95%LC-MS: +70 Da mass shift
2 7-Bromo-2-isopropylquinazolin-4(3H)-oneAc₂O; then NH₄OAc, AcOH130 (Reflux)4 - 670 - 80%IR: C=O shift to ~1670 cm⁻¹
3 7-Bromo-4-chloro-2-isopropylquinazolinePOCl₃, N,N-Dimethylaniline105 (Reflux)475 - 85%TLC: Dramatic R_f increase

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, verify the success of each transformation using the following causal markers:

  • Infrared (IR) Spectroscopy : The transition from Step 1 to the benzoxazinone intermediate is marked by a shift from a broad carboxylic acid O-H stretch to a sharp lactone C=O stretch (~1760 cm⁻¹). Subsequent conversion to the quinazolinone shifts the C=O stretch down to ~1670 cm⁻¹ (characteristic of a lactam).

  • TLC Mobility : The final chlorination (Step 3) abolishes the hydrogen-bond donating capability of the lactam N-H. Consequently, the product (7-bromo-4-chloro-2-isopropylquinazoline) exhibits a dramatic increase in R_f value compared to the highly polar starting material when eluted with a Hexanes/EtOAc solvent system.

  • Mass Spectrometry : The final compound will display a distinct isotopic pattern characteristic of one bromine and one chlorine atom (M, M+2, M+4 in an approximate 3:4:1 ratio).

References

  • Title: 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties Source: IntechOpen URL: [Link]

  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: Arkivoc URL: [Link]

  • Title: Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity Source: PubMed Central (NIH) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dechlorination Side Reactions of 7-Bromo-4-chloro-2-isopropylquinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex dihalogenated heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of complex dihalogenated heterocycles. 7-Bromo-4-chloro-2-isopropylquinazoline (CAS: 887592-14-5) is a highly privileged scaffold in drug discovery, but its dual-halogen nature presents significant chemoselectivity challenges.

The C4-chloride is highly electrophilic, making it ideal for Nucleophilic Aromatic Substitution (SNAr), while the C7-bromide is typically reserved for palladium-catalyzed cross-coupling. However, a dominant and frustrating failure mode during both of these workflows is hydrodechlorination —the undesired reduction of the C4-Cl bond to a C4-H bond.

This guide provides field-proven insights, mechanistic causality, and validated protocols to help you eliminate dechlorination and regain control over your synthetic pathways.

Section 1: Mechanistic Causality of Dechlorination

To stop a side reaction, you must understand its kinetic origin. Dechlorination of the 4-chloroquinazoline motif is not a random artifact; it is a highly predictable consequence of specific reaction environments:

  • Palladium-Mediated β -Hydride Elimination: During cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) targeting the C7-Br position, Pd(0) can inadvertently undergo oxidative addition at the activated C4-Cl bond. If your solvent (e.g., methanol, isopropanol) or base contains abstractable alpha-protons, the resulting Pd(II) complex undergoes β -hydride elimination to form a transient Pd-H species. Subsequent reductive elimination yields the dechlorinated quinazoline[1].

  • Water-Induced Phosphine Hydrolysis: Even in anhydrous conditions, adventitious water can react with electron-rich phosphine ligands in the presence of Pd, generating phosphine oxides and a palladium-hydride intermediate that rapidly reduces the C-Cl bond[2].

  • Misidentified Hydrolysis: The C4-Cl bond is exceptionally moisture-sensitive. Aqueous workups or wet solvents often lead to hydrolysis, forming the quinazolin-4-one. On low-resolution mass spectrometry (LRMS), the loss of the chlorine isotope pattern can be easily misdiagnosed as hydrodechlorination[3].

Mechanism SM 7-Bromo-4-chloro-2-isopropylquinazoline (Starting Material) Pd_Ox Pd(0) Oxidative Addition [Ar-Pd(II)-Cl] SM->Pd_Ox Pd Catalyst Path_A Pathway A: Transmetalation (Desired Cross-Coupling) Pd_Ox->Path_A Coupling Partner Hydride Hydride Source (Alcohols, Amines, H2O/PR3) Pd_Ox->Hydride Competes with Transmetalation Prod_A C4-Functionalized Product (High Yield) Path_A->Prod_A Reductive Elimination Path_B Pathway B: β-Hydride Elimination (Undesired Side Reaction) Prod_B C4-Dechlorinated Byproduct (Loss of Cl) Path_B->Prod_B Reductive Elimination Hydride->Path_B Pd-H Formation

Caption: Catalytic cycle detailing the divergence between desired cross-coupling and hydrodechlorination.

Section 2: Troubleshooting FAQs

Q1: I am running a Suzuki-Miyaura coupling to functionalize the C7-Br position, but I am isolating a massive amount of the C4-H dechlorinated byproduct. How do I fix this? A1: Your catalyst is likely inserting into the C4-Cl bond, and your solvent/base system is acting as a hydride donor. Solution: First, switch your solvent from ethereal/alcoholic solvents (like THF, Dioxane, or EtOH) to a strictly aprotic, non-hydride-donating solvent like Toluene. Second, upgrade your ligand. Bulky, electron-rich biaryl phosphines (e.g., XPhos or RuPhos) accelerate the desired transmetalation and reductive elimination steps, kinetically outcompeting the slower β -hydride elimination pathway[4].

Q2: I am performing an SNAr reaction at the C4-Cl position using a secondary amine. There is no palladium in my flask, yet I still see dechlorination. Why? A2: In the absence of transition metals, dechlorination during SNAr is typically driven by a Single Electron Transfer (SET) radical pathway or trace impurities. Some secondary amines can act as hydride donors under thermal stress. Solution: Lower the reaction temperature and switch to a non-nucleophilic base (like DIPEA) to scavenge HCl, rather than using excess of your nucleophilic amine. Ensure your reaction is shielded from light and degassed to prevent radical initiation.

Q3: How can I definitively prove whether my byproduct is the dechlorinated (C4-H) quinazoline or the hydrolyzed (quinazolin-4-one) species? A3: Relying solely on TLC or LRMS is a trap. Use 1 H NMR and High-Resolution Mass Spectrometry (HRMS). In 1 H NMR, true hydrodechlorination will reveal a distinct, highly deshielded aromatic singlet around 9.0–9.2 ppm corresponding to the new C4-H proton. Hydrolysis to the quinazolin-4-one will lack this proton and instead show a broad N-H stretch (if in DMSO-d6) and a shift in the C5 proton due to the loss of the anisotropic effect of the chlorine atom[3].

Section 3: Data Presentation - Optimization Matrices

Table 1: Impact of Reaction Parameters on Dechlorination

ParameterHigh Dechlorination Risk (Avoid)Low Dechlorination Risk (Recommended)Mechanistic Rationale
Solvent Methanol, Ethanol, Isopropanol, THFToluene, CPME, XyleneAlcohols act as potent hydride donors via β -hydride elimination.
Base Sodium methoxide, TriethylamineK 3​ PO 4​ , Cs 2​ CO 3​ Alkoxides and amines with α -protons facilitate Pd-H formation.
Ligand PPh 3​ , P(o-tol) 3​ XPhos, RuPhos, dppfBulky, electron-rich ligands accelerate reductive elimination, outcompeting side reactions.
Atmosphere Ambient air / MoistureStrict Argon/Nitrogen (Anhydrous)Trace water reacts with phosphines to generate hydride equivalents.

Table 2: Analytical Differentiation of Reaction Outcomes

CompoundHRMS Signature 1 H NMR Signature (Diagnostic Peak)TLC Behavior (Hex/EtOAc)
Starting Material [M+H] + 298.98 / 300.98 (Br/Cl isotopes)~8.2 ppm (d, C5-H), no C4-HMid-polar, UV active (254 nm)
Dechlorinated Byproduct [M+H] + 265.02 / 267.02 (Br isotopes only)~9.1 ppm (s, C4-H) Less polar than SM
Hydrolyzed Byproduct [M+H] + 281.01 / 283.01 (Br isotopes only)Broad NH stretch ~12.0 ppmHighly polar, streaks on baseline
Desired C7-Coupled Varies by nucleophile/boronic acidAbsence of C7-Br isotope patternVaries
Section 4: Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling at C7-Br (Minimizing C4-Dechlorination)

Objective: Couple an aryl boronic acid at the C7-Br position while preserving the C4-Cl bond for downstream functionalization. Self-Validating System: The use of anhydrous toluene and K 3​ PO 4​ eliminates the primary sources of hydride donors, directly shutting down the β -hydride elimination pathway[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and backfill with ultra-pure Argon (3 cycles).

  • Reagent Loading: Add 7-Bromo-4-chloro-2-isopropylquinazoline (1.0 equiv), Arylboronic acid (1.05 equiv - strict stoichiometry prevents over-coupling), and anhydrous K 3​ PO 4​ (2.0 equiv).

  • Catalyst Addition: Add Pd 2​ (dba) 3​ (2 mol%) and XPhos (4 mol%). Causality Note: XPhos is critical here; its steric bulk forces the Pd center to rapidly undergo reductive elimination, kinetically starving the dechlorination pathway[4].

  • Solvent: Inject anhydrous, degassed Toluene to achieve a 0.1 M concentration. Do NOT use THF or Dioxane.

  • Reaction: Heat to 80 °C for 4-6 hours under vigorous stirring. Monitor via LC-MS to ensure the C4-Cl remains intact.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd black, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Moisture-Free SNAr at C4-Cl

Objective: Substitute the C4-Cl with an amine nucleophile without inducing hydrolysis or radical-mediated dechlorination.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried. The C4-Cl bond of quinazolines is highly susceptible to conversion to quinazolin-4-one in the presence of ambient humidity[3].

  • Reagent Loading: Dissolve 7-Bromo-4-chloro-2-isopropylquinazoline (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv). Causality Note: DIPEA acts as a non-nucleophilic acid scavenger, preventing the amine nucleophile from forming a hydrochloride salt, which can stall the reaction and invite side reactions.

  • Nucleophile Addition: Add the target amine (1.1 equiv) dropwise at 0 °C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Keep the reaction shielded from direct light to prevent SET radical pathways.

  • Workup: Quench with cold saturated NaHCO 3​ solution, extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate. Avoid prolonged exposure to aqueous phases.

Section 5: Troubleshooting Workflow

Troubleshooting Start Issue: Dechlorination Detected Check1 Is the reaction Pd-catalyzed? Start->Check1 Yes_Pd Yes (Cross-Coupling) Check1->Yes_Pd No_Pd No (SNAr / Nucleophilic) Check1->No_Pd Solvent Change to aprotic, non-hydride donating solvent (e.g., Toluene) Yes_Pd->Solvent Ligand Use bulky, electron-rich ligands (e.g., XPhos) to speed up coupling Yes_Pd->Ligand Water Check for trace water. Moisture causes hydrolysis. No_Pd->Water Radical Exclude light/O2 to prevent radical SET pathways. No_Pd->Radical

Caption: Systematic troubleshooting workflow to diagnose and resolve dechlorination in quinazolines.

References
  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL:[Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 7-Bromo-4-chloro-2-isopropylquinazoline Purification

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the HPLC purification of 7-Bromo-4-chloro-2-iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the HPLC purification of 7-Bromo-4-chloro-2-isopropylquinazoline. The following sections are structured to address common challenges and provide systematic solutions grounded in chromatographic principles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the method development for the purification of 7-Bromo-4-chloro-2-isopropylquinazoline.

Q1: What is a good starting point for the mobile phase and column for the purification of 7-Bromo-4-chloro-2-isopropylquinazoline?

A: For a hydrophobic, aromatic compound like 7-Bromo-4-chloro-2-isopropylquinazoline, a reversed-phase HPLC method is the most appropriate starting point.[1] A C18 column is a versatile and common choice for such separations.[1][2] A good initial mobile phase would be a gradient of acetonitrile and water.[1][3] Given the basic nature of the quinazoline ring, adding an acidic modifier to the mobile phase is crucial to obtain good peak shape.[4][5] A typical starting gradient could be 5% to 95% acetonitrile in water (both containing 0.1% formic acid) over 20-30 minutes.[6]

Q2: Why are my peaks for 7-Bromo-4-chloro-2-isopropylquinazoline tailing?

A: Peak tailing is a very common issue when analyzing basic compounds like quinazolines.[4][5] The primary cause is secondary interactions between the basic nitrogen atoms in the quinazoline ring and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][5][7] This creates a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the C18 chains and ionic interactions with the silanols, leading to a "tailing" effect as the analyte is slowly released from the active sites.[5]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A: Both acetonitrile and methanol can be used, and the choice can significantly impact selectivity.[8][9] Acetonitrile generally has a stronger elution strength, which can lead to shorter retention times.[10][11] It also has lower viscosity, resulting in lower backpressure, and is often preferred for high-throughput analysis.[11] Methanol, being a protic solvent, can offer different selectivity, particularly for compounds capable of hydrogen bonding.[9][11] It can sometimes improve peak shape for phenolic or acidic compounds.[11] For initial method development, acetonitrile is a common starting point. If selectivity or peak shape is an issue, switching to or creating a ternary mobile phase with methanol is a valuable optimization step.[8][10]

Q4: What is the purpose of adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase?

A: Adding an acid to the mobile phase serves two main purposes. Firstly, it lowers the pH of the mobile phase, which suppresses the ionization of the acidic silanol groups on the stationary phase.[7][12][13] This minimizes the undesirable ionic interactions with the basic quinazoline analyte. Secondly, at a low pH, the basic nitrogen atoms on the quinazoline ring will be protonated, ensuring a consistent charge state for the analyte, which leads to more reproducible chromatography.[14] TFA is a stronger ion-pairing agent than formic acid and can be more effective at masking silanol interactions and improving peak shape, but it can cause ion suppression in mass spectrometry.[15][16][17] For purification purposes with UV detection, either can be effective.

II. Troubleshooting Guide: From Symptoms to Solutions

This guide provides a systematic approach to resolving common issues encountered during the HPLC purification of 7-Bromo-4-chloro-2-isopropylquinazoline.

Problem 1: Poor Peak Shape
  • Potential Cause 1: Secondary Silanol Interactions. As discussed in the FAQs, this is the most likely cause for a basic compound like 7-Bromo-4-chloro-2-isopropylquinazoline.[4][5][7]

    • Solution 1a: Mobile Phase pH Adjustment. Lowering the pH of the mobile phase to between 2.5 and 3.5 will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[4][12][14] This can be achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components.[13]

    • Solution 1b: Use of a Competing Base. Adding a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1%), to the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[1][18] However, be aware that TEA can affect column longevity and is not MS-friendly.

    • Solution 1c: Column Selection. Utilize a modern, high-purity, base-deactivated, or end-capped C18 column.[5][19] These columns have a much lower concentration of accessible silanol groups, significantly reducing the potential for peak tailing.[5]

  • Potential Cause 2: Column Overload. Injecting too high a concentration of the sample can lead to peak distortion, including tailing.[1]

    • Solution 2: Reduce Sample Concentration. Try diluting your sample and injecting a smaller mass onto the column.[14]

  • Potential Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is significantly stronger (less polar) than the initial mobile phase, it can cause the peak to front.[7][14]

    • Solution 1: Dissolve Sample in Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase composition.[14][20] If solubility is an issue, use the weakest possible solvent that can fully dissolve the sample.

  • Potential Cause 2: Column Collapse or Void. A physical void at the head of the column can lead to peak fronting.[7]

    • Solution 2: Column Maintenance/Replacement. If a void is suspected, you can try reversing and flushing the column (if the manufacturer's instructions permit).[12] However, this often indicates the end of the column's life, and replacement is the best solution.[12] Using a guard column can help extend the life of your analytical column.[19]

Problem 2: Insufficient Resolution
  • Potential Cause 1: Inadequate Mobile Phase Selectivity. The chosen organic modifier and additives may not be providing enough differentiation between your target compound and impurities.

    • Solution 1a: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol, or vice-versa.[14] The different solvent properties can alter the elution order and improve resolution.[9][21] You can also experiment with ternary mixtures of water, acetonitrile, and methanol.

    • Solution 1b: Optimize the Gradient. A shallower gradient (i.e., a smaller change in organic solvent percentage per unit of time) will increase run time but can significantly improve the separation of closely eluting peaks.

    • Solution 1c: Fine-tune the pH. Small adjustments to the mobile phase pH can alter the retention times of ionizable impurities, potentially improving resolution.[14]

  • Potential Cause 2: Low Column Efficiency. The column may not have enough theoretical plates to separate the compounds of interest.

    • Solution 2a: Use a More Efficient Column. Switching to a column with a smaller particle size (e.g., 5 µm to 3 µm) or a longer column will increase efficiency and resolution.[22]

    • Solution 2b: Optimize Flow Rate. Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

Problem 3: Fluctuating Retention Times
  • Potential Cause 1: Inadequate Column Equilibration. The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient chromatography.[1]

    • Solution 1: Increase Equilibration Time. Ensure that the post-run equilibration time is sufficient, typically 5-10 column volumes.

  • Potential Cause 2: Mobile Phase Preparation Inconsistency. Small variations in the preparation of the mobile phase can lead to shifts in retention time.[1]

    • Solution 2: Consistent Mobile Phase Preparation. Prepare mobile phases carefully and consistently. It is best practice to mix the aqueous and organic components online using the HPLC pump's proportioning valve for gradient elution.

  • Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and retention times.

    • Solution 3: Use a Column Oven. A thermostatically controlled column compartment will maintain a consistent temperature and lead to more reproducible retention times.

III. Experimental Protocols & Data Presentation

Protocol 1: Systematic Mobile Phase Screening
  • Column: High-purity, end-capped C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A1: Water + 0.1% Formic Acid.

  • Mobile Phase B1: Acetonitrile + 0.1% Formic Acid.

  • Mobile Phase A2: Water + 0.1% Trifluoroacetic Acid.

  • Mobile Phase B2: Acetonitrile + 0.1% Trifluoroacetic Acid.

  • Mobile Phase C1: Methanol + 0.1% Formic Acid.

  • Mobile Phase C2: Methanol + 0.1% Trifluoroacetic Acid.

  • Gradient Program: 10% to 90% organic over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or the determined λmax of the compound).

  • Procedure: Run the gradient with each of the following mobile phase combinations: A1/B1, A2/B2, A1/C1, and A2/C2.

Data Summary Table:

Mobile Phase SystemRetention Time (min)Tailing FactorResolution (from nearest impurity)
Water/ACN + 0.1% FA
Water/ACN + 0.1% TFA
Water/MeOH + 0.1% FA
Water/MeOH + 0.1% TFA

Note: Populate the table with your experimental data.

IV. Visualizations

Workflow for HPLC Mobile Phase Optimization

G cluster_0 Initial Scoping cluster_1 Troubleshooting & Optimization Start Select C18 Column & ACN/Water + 0.1% FA Run_Scout Run Scouting Gradient (e.g., 5-95% ACN) Start->Run_Scout Assess_Chroma Assess Initial Chromatogram (Retention, Peak Shape, Resolution) Run_Scout->Assess_Chroma Peak_Tailing Peak Tailing? Assess_Chroma->Peak_Tailing Poor_Resolution Poor Resolution? Peak_Tailing->Poor_Resolution No Change_Acid Switch to 0.1% TFA Peak_Tailing->Change_Acid Yes Optimize_Gradient Optimize Gradient (Shallower Slope) Poor_Resolution->Optimize_Gradient Yes Final_Method Final Optimized Method Poor_Resolution->Final_Method No Change_Organic Switch to Methanol Optimize_Gradient->Change_Organic Change_Organic->Final_Method Change_Acid->Poor_Resolution

A flowchart depicting the systematic approach to HPLC mobile phase optimization.

Decision Tree for Troubleshooting Peak Tailing

G Start Peak Tailing Observed Check_Overload Is Sample Concentrated? Start->Check_Overload Dilute_Sample Dilute Sample & Re-inject Check_Overload->Dilute_Sample Yes Check_pH Is Mobile Phase Acidified (pH 2.5-3.5)? Check_Overload->Check_pH No Problem_Solved Problem Resolved Dilute_Sample->Problem_Solved Add_Acid Add 0.1% FA or TFA Check_pH->Add_Acid No Check_Column Using a Base-Deactivated or End-Capped Column? Check_pH->Check_Column Yes Add_Acid->Problem_Solved Switch_Column Switch to a Base-Deactivated Column Check_Column->Switch_Column No Check_Column->Problem_Solved Yes Switch_Column->Problem_Solved

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 7-Bromo-4-chloro-2-isopropylquinazoline in Polar Media

Welcome to the technical support guide for 7-Bromo-4-chloro-2-isopropylquinazoline. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7-Bromo-4-chloro-2-isopropylquinazoline. This document is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in aqueous and other polar media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why these strategies work, empowering you to troubleshoot effectively and advance your research with confidence.

Understanding the Challenge: Physicochemical Profile

7-Bromo-4-chloro-2-isopropylquinazoline is a heterocyclic compound whose structure inherently predicts poor aqueous solubility. The combination of a large, rigid quinazoline core, a lipophilic isopropyl group, and two halogen substituents (bromo and chloro) results in a molecule that is significantly hydrophobic.

This hydrophobicity is quantitatively described by its calculated LogP value of approximately 4.17.[1] A LogP value greater than 3 generally indicates low aqueous solubility. The molecule's high crystal lattice energy further resists dissolution in polar solvents. Understanding these fundamental properties is the first step in devising a successful solubilization strategy.

PropertyValueSignificance for Solubility
Molecular Formula C₁₁H₁₀BrClN₂-
Molecular Weight 285.57 g/mol [1]
Calculated LogP 4.169[1]
Topological Polar Surface Area (TPSA) 25.78 Ų[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]

Troubleshooting Guide: A Step-Wise Approach (Q&A)

This section directly addresses common issues in a question-and-answer format, guiding you from simple fixes to more advanced formulation strategies.

Q1: My compound won't dissolve in my aqueous buffer at the desired concentration. What are my first steps?

A1: Direct dissolution in aqueous media is highly unlikely to succeed due to the compound's lipophilic nature. The standard and most immediate approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.

Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are effective because they are polar aprotic and can disrupt the crystal lattice of the compound while also accommodating its non-polar regions. This concentrated stock can then be carefully diluted into your aqueous buffer.

Initial Recommendations:

  • Prepare a High-Concentration Stock: Start by dissolving the compound in 100% anhydrous DMSO to make a 10-50 mM stock solution. Use of gentle warming (37°C) or sonication can aid dissolution.

  • Serial Dilution: Perform serial dilutions from this stock into your final aqueous buffer. It is critical to vortex or mix vigorously during dilution to minimize localized over-concentration that can cause immediate precipitation.

Q2: My compound precipitates out of the aqueous buffer when I dilute my DMSO stock. How can I prevent this?

A2: This is a very common issue known as "precipitation upon dilution." It occurs because as you add the DMSO stock to the aqueous buffer, the overall solvent environment becomes predominantly polar, and the compound crashes out. Several formulation strategies can prevent this.

Logical Workflow for Troubleshooting Precipitation:

Caption: Troubleshooting workflow for precipitation issues.

Strategy 1: Incorporate Surfactants

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[2][3] These micelles have a hydrophobic core and a hydrophilic exterior. The 7-Bromo-4-chloro-2-isopropylquinazoline partitions into the hydrophobic core, effectively being shielded from the polar water molecules, thus remaining "solubilized."[4][5]

  • Recommendation: Add a small amount of a non-ionic surfactant like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) to your final aqueous buffer before adding the compound's DMSO stock. A typical starting concentration is 0.01% - 0.1% (v/v).

Strategy 2: Utilize Cyclodextrins

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic inner cavity.[6] The lipophilic quinazoline compound can fit into this cavity, forming an "inclusion complex."[7][8][9] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[10]

  • Recommendation: Pre-complex the compound with a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) before final dilution. (See Protocol 3 for details).

Q3: Can I use pH adjustment to improve the solubility of 7-Bromo-4-chloro-2-isopropylquinazoline?

A3: Yes, pH modification is a powerful tool for ionizable compounds, and the quinazoline scaffold contains basic nitrogen atoms.[11]

Causality: At a pH below the pKa of the quinazoline nitrogens, these atoms will become protonated (positively charged). This ionization significantly increases the polarity of the molecule and its ability to interact with water, thereby increasing solubility. Quinazoline derivatives are typically weak bases.[11][12]

Recommendation:

  • Determine pH-Solubility Profile: Experimentally assess the compound's solubility in a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Application: If your experimental system can tolerate a lower pH, formulating your compound in a more acidic buffer can be a highly effective and simple solution. However, you must verify that the lower pH does not affect your compound's stability or the biological integrity of your assay.[13]

Q4: The simple methods aren't sufficient for my required concentration. What advanced formulation strategies can I explore?

A4: When co-solvents, surfactants, or pH adjustments are insufficient, more advanced drug delivery technologies like solid dispersions or nanosuspensions are the next logical step. These are particularly relevant for in vivo studies or when high concentrations are needed.

Strategy 1: Solid Dispersions

  • Mechanism: A solid dispersion is a system where the drug is dispersed within an inert, hydrophilic carrier matrix at a solid state.[14][15] By using methods like solvent evaporation or fusion, the drug can be converted from a stable crystalline form to a higher-energy amorphous state.[16] This amorphous form does not have a high crystal lattice energy to overcome, leading to a much faster and higher dissolution rate.[17][18]

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).[15]

Strategy 2: Nanosuspensions

  • Mechanism: Nanosuspension technology involves reducing the particle size of the pure drug down to the nanometer range (typically 10-1000 nm) and stabilizing these particles in a liquid medium with surfactants or polymers.[19][20][21] According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area, which leads to a significant increase in the dissolution rate.[19]

  • Benefit: This is a powerful technique for increasing the bioavailability of poorly soluble drugs for oral or parenteral administration.[22][23]

Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the key techniques discussed.

Protocol 1: Co-Solvent and Surfactant Screening

This protocol systematically evaluates the impact of common excipients on the apparent solubility of the compound.

Materials:

  • 7-Bromo-4-chloro-2-isopropylquinazoline

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polysorbate 80 (Tween® 80)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Prepare Stock Solution: Prepare a 20 mM stock solution of the compound in 100% DMSO.

  • Prepare Test Media: Prepare a set of vials containing your primary aqueous medium (e.g., PBS, pH 7.4) with different excipients:

    • Control: PBS only

    • Tween 80: PBS + 0.1% (v/v) Tween 80

    • PG: PBS + 5% (v/v) Propylene Glycol

    • PEG 400: PBS + 5% (v/v) PEG 400

  • Spike and Equilibrate: Add an excess amount of the solid compound (or a small volume of the concentrated stock that will ensure precipitation) to each vial.

  • Equilibrate: Tightly cap the vials and place them on a rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Quantify: Carefully remove an aliquot of the supernatant, dilute it in a suitable solvent (like acetonitrile or methanol), and determine the concentration using a validated HPLC or UV-Vis method.

  • Analyze: Compare the measured solubility in each medium to identify the most effective excipient.

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)

This method creates a paste to facilitate the interaction between the drug and the cyclodextrin, enhancing complex formation.[9]

Materials:

  • 7-Bromo-4-chloro-2-isopropylquinazoline

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/Water (1:1 v/v) mixture

  • Mortar and Pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: Determine the desired molar ratio of Drug:CD. A 1:1 or 1:2 ratio is a common starting point.

  • Mixing: Place the accurately weighed compound and HP-β-CD in a mortar. Mix the powders gently.

  • Kneading: Slowly add the ethanol/water mixture dropwise to the powder while triturating (grinding) continuously with the pestle. Continue adding liquid until a thick, consistent paste is formed.

  • Drying: Knead the paste for 30-45 minutes. Then, transfer the paste to a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved. Alternatively, dry in a desiccator.

  • Final Processing: Scrape the dried complex and gently pulverize it into a fine powder using the mortar and pestle.

  • Solubility Testing: Test the solubility of this new solid complex in your aqueous medium compared to the uncomplexed drug.

Diagram of Cyclodextrin Inclusion:

Caption: Encapsulation of the hydrophobic drug within the cyclodextrin cavity.

Frequently Asked Questions (FAQs)

  • Q: What is the maximum percentage of DMSO my cell-based assay can tolerate?

    • A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity, but some are sensitive even to 0.1%. It is crucial to run a vehicle control (your final buffer containing the same percentage of DMSO but no compound) to determine the tolerance of your specific system.

  • Q: Which is better to start with, Tween® 20 or Tween® 80?

    • A: Both are excellent starting points. Tween® 80 is slightly more lipophilic and can sometimes be more effective for highly non-polar compounds. However, the choice often comes down to empirical testing, as the specific interactions can be unpredictable.

  • Q: Can I combine these techniques?

    • A: Absolutely. Combining techniques can be very powerful. For example, you can use a co-solvent like 5% propylene glycol in a buffer that also contains 0.1% Tween 80 and is adjusted to a lower pH. This multi-pronged approach addresses solubility from several mechanistic angles.

  • Q: How do I know if my compound is degrading in a low pH buffer?

    • A: You must perform a stability study. Prepare your compound in the low pH buffer and incubate it under your experimental conditions (e.g., 24 hours at 37°C). At various time points (0, 2, 8, 24 hours), analyze an aliquot by HPLC. A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

References

  • Wikipedia. Cosolvent. Available from: [Link]

  • JETIR.org. Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Available from: [Link]

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [Link]

  • ResearchGate. Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2025). Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019). Available from: [Link]

  • SciSpace. Nanosuspension technologies for delivery of poorly soluble drugs. (2022). Available from: [Link]

  • Bentham Science Publishers. Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. (2020). Available from: [Link]

  • Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). Available from: [Link]

  • PMC. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Available from: [Link]

  • Publons. Using dicationic ionic liquids to upgrade the cytotoxicity and solubility of poorly water-soluble drugs. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • Wisdomlib. Co-solvency: Significance and symbolism. (2025). Available from: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Available from: [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • Impactfactor. Methods of Solubility Enhancement of Low Solubility Drugs: A Different Approach. (2024). Available from: [Link]

  • ResearchGate. (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Available from: [Link]

  • Springer. Ionic Liquids for Increasing the Solubility of Sparingly Soluble Drug Molecules. (2021). Available from: [Link]

  • Slideshare. Methods of solubility enhancements. Available from: [Link]

  • Slideshare. Cosolvency. Available from: [Link]

  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions | Request PDF. Available from: [Link]

  • PMC. Ionic liquids as effective additives to enhance the solubility and permeation for puerarin and ferulic acid. Available from: [Link]

  • ACS Publications. Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine | Chemical Reviews. (2017). Available from: [Link]

  • Auctores. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Available from: [Link]

  • MDPI. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool. (2021). Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. (2022). Available from: [Link]

  • Quora. How does surfactant affect solubility of relatively non polar substance? (2021). Available from: [Link]

  • Semantic Scholar. Solubilization of non-polar compounds by non-ionic surfactant micelles. (1994). Available from: [Link]

  • Lab FIRP English. Surfactants in Aqueous Solutions: Essential Guide. (2025). Available from: [Link]

  • ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-Bromo-4-chloro-2-isopropylquinazoline

Authored by: A Senior Application Scientist In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of success. Among these, quinazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of success. Among these, quinazoline derivatives have garnered significant attention due to their broad spectrum of pharmacological activities. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of 7-Bromo-4-chloro-2-isopropylquinazoline, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents a detailed comparative analysis based on predicted NMR data and experimental data from structurally related analogs. This approach offers valuable insights into the influence of substituents on the quinazoline core, serving as a practical reference for researchers in the field.

The Role of NMR Spectroscopy in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure.[1][2] For complex heterocyclic systems like 7-Bromo-4-chloro-2-isopropylquinazoline, ¹H and ¹³C NMR provide a detailed map of the chemical environment of each proton and carbon atom. Chemical shifts (δ), coupling constants (J), and signal multiplicities offer a wealth of information regarding the electronic environment, connectivity, and stereochemistry of the molecule.

Predicted NMR Data for 7-Bromo-4-chloro-2-isopropylquinazoline

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 7-Bromo-4-chloro-2-isopropylquinazoline. These predictions are based on established principles of NMR spectroscopy and analysis of substituent effects on the quinazoline scaffold.

Table 1: Predicted ¹H NMR Data for 7-Bromo-4-chloro-2-isopropylquinazoline (in CDCl₃, 500 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-58.15d8.81H
H-67.90dd8.8, 2.11H
H-88.30d2.11H
CH (isopropyl)3.45sept6.91H
CH₃ (isopropyl)1.40d6.96H

Table 2: Predicted ¹³C NMR Data for 7-Bromo-4-chloro-2-isopropylquinazoline (in CDCl₃, 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2168.5
C-4155.0
C-4a150.0
C-5129.5
C-6131.0
C-7125.0
C-8138.0
C-8a122.0
CH (isopropyl)36.0
CH₃ (isopropyl)22.5

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted data, a comparative analysis with experimentally determined NMR data of structurally related quinazoline derivatives is essential.

Comparison with 7-Bromo-4-chloroquinazoline

The absence of the 2-isopropyl group in 7-bromo-4-chloroquinazoline provides a baseline for understanding the influence of the alkyl substituent. The aromatic proton and carbon signals in our predicted data for the target molecule are expected to be similar to those of this analog, with minor variations due to the electronic effect of the isopropyl group.

Comparison with other substituted Quinazolines

Examining a broader range of substituted quinazolines allows for a more nuanced understanding of substituent effects. For instance, the presence of an electron-donating group at C-2, such as the isopropyl group, is expected to shield the quinazoline ring carbons to some extent compared to analogs with electron-withdrawing groups.

Experimental Protocol for NMR Data Acquisition

The following provides a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinazoline derivatives.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for quinazolines).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Set the relaxation delay (D1) to at least 1-2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 scans or more).

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Visualizing the Structure and NMR Assignments

The following diagram illustrates the structure of 7-Bromo-4-chloro-2-isopropylquinazoline with atom numbering for unambiguous correlation with the NMR data.

Caption: Structure of 7-Bromo-4-chloro-2-isopropylquinazoline with atom numbering for NMR signal assignment.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 7-Bromo-4-chloro-2-isopropylquinazoline. By comparing predicted chemical shifts with experimental data from analogous compounds, we can confidently anticipate the spectral features of this important synthetic intermediate. The detailed experimental protocol and structural visualization further equip researchers with the necessary tools for the successful characterization of this and similar quinazoline derivatives. As with any predictive data, experimental verification remains the gold standard, and this guide serves as a robust starting point for such endeavors.

References

  • Supporting Information for a relevant publication.
  • RSC Publishing. Supporting Information.
  • ResearchGate. 1H- and 13C-NMR chemical shifts for compound 7.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Molecules. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Chemical Substance Information. 7-BROMO-4-CHLORO-2-ISOPROPYL-QUINAZOLINE.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubChem. 7-bromo-4-chloroquinazoline. [Link]

  • Royal Society of Chemistry. Supplementary Data.
  • ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.

Sources

Comparative

Chemoselectivity in Heterocyclic Scaffolds: A Guide to C4-Chloro vs. C7-Bromo Reactivity in 2-Isopropylquinazoline

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide Executive Summary The functionalization of dihalogenated heterocycles is a cornerstone of modern medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide

Executive Summary

The functionalization of dihalogenated heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 7-bromo-4-chloro-2-isopropylquinazoline presents a classic chemoselectivity challenge and opportunity[1]. This scaffold contains two distinct electrophilic sites: a highly activated C4-chloride on the pyrimidine ring and a C7-bromide on the fused benzene ring. Understanding the orthogonal reactivity of these two positions allows researchers to sequentially install diverse pharmacophores, a strategy widely used in the development of kinase inhibitors and antiparasitic agents[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity of these two sites, explain the mechanistic causality behind their behavior, and provide self-validating experimental protocols for their selective functionalization.

Mechanistic Causality: Why Position Matters

To successfully harness this scaffold, one must understand the fundamental electronic differences between the two halogenated positions.

C4-Chloro Reactivity (Pyrimidine Ring)

The C4 position is flanked by two electronegative nitrogen atoms (N1 and N3) within the fused pyrimidine system. This creates a severe electron deficiency, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and making C4 highly susceptible to3[3].

The reaction proceeds via a stabilized Meisenheimer complex. Because the activation energy for nucleophilic attack here is exceptionally low, SNAr can often be achieved at room temperature without the need for transition metal catalysts[4].

Mechanism Electrophile C4 Position (Pyrimidine Ring) Highly electron-deficient Alpha to N1/N3 Intermediate Meisenheimer Complex Stabilized by ring nitrogens Electrophile->Intermediate Nucleophilic Attack (RDS) Nucleophile Amine Nucleophile Lone pair attack Nucleophile->Intermediate Product C4-Amino Product Cl- leaving group departs Intermediate->Product Fast Elimination

Caption: SNAr mechanism at the C4 position via a stabilized Meisenheimer complex.

C7-Bromo Reactivity (Benzene Ring)

The C7 position resides on the more electron-rich carbocyclic ring. It is essentially inert to SNAr under mild conditions. However, the carbon-bromine (C-Br) bond is inherently weaker and more polarizable than a standard carbon-chlorine (C-Cl) bond. This makes C7 an ideal candidate for5 (e.g., Suzuki-Miyaura, Buchwald-Hartwig) via facile oxidative addition to a Palladium(0) center[5].

The Strategic Rule of Thumb: Always perform the SNAr at C4 before the Pd-catalyzed coupling at C7. If Pd-coupling is attempted first, the highly activated C4-Cl can act as a pseudohalide, competitively undergoing oxidative addition and leading to intractable mixtures. Substituting C4 with an electron-donating group (like an amine) first not only differentiates the sites but also enriches the electron density of the entire quinazoline core, further protecting the C4 position during subsequent high-temperature Pd-catalyzed reactions at C7[6].

Quantitative Comparison of Reactivity

The table below summarizes the operational differences and reactivity profiles of the two positions, guiding the selection of reaction conditions.

ParameterC4-Chloro PositionC7-Bromo Position
Ring System Pyrimidine (Electron-deficient)Benzene (Electron-richer)
Primary Reaction Pathway Nucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-Coupling
Reagents Amines, Alcohols, ThiolsBoronic acids, Terminal alkynes, Amines
Catalyst Required? No (Base only, e.g., K₂CO₃ or DIPEA)Yes (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
Typical Temperature 20°C to 60°C80°C to 110°C
Chemoselectivity Rank Reacts 1st (Differentiates the scaffold)Reacts 2nd (Requires C4 pre-substitution)

Experimental Workflows: A Self-Validating System

The following protocols detail the sequential functionalization of 7-bromo-4-chloro-2-isopropylquinazoline. The causality of each step is explained to ensure a robust, self-validating workflow.

G A 7-Bromo-4-chloro- 2-isopropylquinazoline B C4-Amino- 7-bromoquinazoline A->B SNAr (Amine/Base) Room Temp C C4-Amino-C7-Aryl Quinazoline B->C Suzuki Coupling Pd(0), Boronic Acid, Heat

Caption: Sequential chemoselective functionalization of 7-bromo-4-chloro-2-isopropylquinazoline.

Protocol 1: Regioselective SNAr at the C4 Position

Objective: Install a primary/secondary amine at C4 while leaving the C7-bromide intact.

  • Preparation: In a dry, round-bottom flask, dissolve 7-bromo-4-chloro-2-isopropylquinazoline (1.0 equiv) in a polar protic solvent like isopropanol or a polar aprotic solvent like DMF (0.15 M concentration)[2].

    • Causality: Polar solvents stabilize the anionic Meisenheimer transition state, accelerating the SNAr.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv).

    • Causality: The base acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Slowly add the desired amine (1.1 equiv).

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC (typically 20-50% EtOAc in hexanes) or LC-MS. The reaction is usually complete within 2-4 hours.

    • Self-Validation: LC-MS should show the disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the C4-substituted product, retaining the characteristic bromine isotope pattern (1:1 ratio of M / M+2).

  • Workup: Quench with water to precipitate the product. Filter and wash with cold water, or extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7 Position

Objective: Couple an aryl boronic acid to the C7-bromide of the intermediate generated in Protocol 1.

  • Preparation: To an oven-dried microwave vial or Schlenk flask, add the C4-substituted-7-bromoquinazoline intermediate (1.0 equiv), the desired aryl pinacol boronate or boronic acid (1.5 equiv), and Cs₂CO₃ or K₃PO₄ (2.5 equiv)[7].

  • Catalyst Addition: Add a palladium precatalyst such as Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand promotes efficient oxidative addition into the C-Br bond while resisting catalyst deactivation and reductive elimination side-reactions.

  • Degassing (Critical Step): Seal the vessel and subject it to 3 evacuation/backfill cycles with dry nitrogen. Add a freshly degassed mixture of 1,4-Dioxane/Water (typically 4:1 or 9:1 v/v).

    • Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species. Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a highly reactive boronate complex.

  • Heating: Heat the mixture to 90-100°C for 4-12 hours.

  • Reaction Monitoring: Monitor by LC-MS.

    • Self-Validation: Look for the complete consumption of the brominated intermediate and the emergence of the cross-coupled product mass (loss of the 1:1 bromine isotope pattern).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry, and purify via flash column chromatography.

References

  • ChemScene. "887592-14-5 | 7-Bromo-4-chloro-2-isopropylquinazoline".
  • MDPI. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis".
  • Frontiers.
  • ACS Publications.
  • ResearchGate. "Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery".
  • ACS Publications. "Selective Metalation of Functionalized Quinazolines to Enable Discovery and Advancement of Covalent KRAS Inhibitors".
  • NIH PMC. "Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer" (Experimental Protocols).

Sources

Validation

A Comparative Guide to LC-MS Method Validation for the Purity Analysis of 7-Bromo-4-chloro-2-isopropylquinazoline

Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. 7-Bromo-4-chloro-2-isopropylquinazoline, a critical intermediate in the synthesis of various therapeutic agents, is no exception. Its impurity profile must be rigorously characterized and controlled to prevent the introduction of potentially harmful substances into the final drug product. Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task, offering an unparalleled combination of high-resolution separation and highly sensitive, specific detection.[2][3] This guide provides a comprehensive framework for the validation of an LC-MS method tailored for the purity analysis of 7-Bromo-4-chloro-2-isopropylquinazoline. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind methodological choices, present a self-validating protocol grounded in regulatory expectations, and objectively compare the LC-MS approach with alternative analytical techniques.

The Analytical Challenge: Understanding the Molecule and Its Potential Impurities

A robust analytical method begins with a thorough understanding of the target analyte and the impurities that may arise during its synthesis and storage.

Physicochemical Properties of 7-Bromo-4-chloro-2-isopropylquinazoline:

  • Molecular Formula: C₁₁H₁₀BrClN₂[4]

  • Molecular Weight: 285.57 g/mol [4]

  • Structure: This heterocyclic compound possesses a quinazoline core, making it amenable to ionization techniques used in mass spectrometry. Its non-polar to moderately polar nature guides the selection of chromatographic conditions.

Potential Impurities: The synthesis of quinazoline derivatives can involve multiple steps, presenting opportunities for the formation of various impurities.[5][6] A successful analytical method must be able to separate and detect:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Compounds formed during intermediate synthetic steps.

  • By-products: Resulting from side reactions, such as isomers or products of over-reaction.

  • Degradants: Formed by exposure to stress conditions like acid, base, light, heat, or oxidation.

The power of LC-MS lies in its ability not only to separate these components chromatographically but also to provide mass information that is crucial for their tentative identification, even when reference standards are unavailable.[7]

LC-MS Method Development: A Rationale-Driven Approach

The development of a reliable LC-MS method is a systematic process where each parameter is chosen to achieve optimal performance for the specific analyte.

  • Chromatographic Separation (The "LC"): The goal is to achieve baseline separation of the main component from all potential impurities.

    • Column Chemistry: A C18 reversed-phase column is the logical starting point. Its non-polar stationary phase is well-suited for retaining and separating the 7-Bromo-4-chloro-2-isopropylquinazoline and its structurally similar impurities based on their hydrophobicity.

    • Mobile Phase: A gradient elution using water and an organic solvent (typically acetonitrile or methanol) provides the necessary resolving power for complex mixtures. The inclusion of an acid modifier, such as 0.1% formic acid, is critical. It serves a dual purpose: protonating the analyte and its impurities to ensure good peak shape and promoting efficient ionization in the mass spectrometer source.

  • Mass Spectrometric Detection (The "MS"): The MS detector provides the specificity and sensitivity required for impurity analysis.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The nitrogen atoms within the quinazoline ring are basic sites that readily accept a proton, forming a stable [M+H]⁺ ion for detection.[8]

    • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly advantageous. It provides accurate mass measurements, allowing for the determination of elemental compositions for both the parent drug and unknown impurities, which is a significant step toward structural elucidation.[9]

Experimental Workflow: A Validated Protocol for Purity Analysis

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The following protocols are designed in accordance with the ICH Q2(R2) guideline to ensure a self-validating and trustworthy method.

Diagram: LC-MS Method Validation Workflow

LC_MS_Method_Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_report Phase 3: Analysis & Reporting MD Method Development (LC & MS Optimization) SS Standard & Sample Preparation MD->SS VP Validation Protocol Design SS->VP Spec Specificity (Forced Degradation) VP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (S/N Ratio) Prec->LOD_LOQ Rob Robustness (Parameter Variation) LOD_LOQ->Rob DA Data Analysis (Statistical Evaluation) Rob->DA VR Validation Report Generation DA->VR

Caption: Workflow for LC-MS method validation.

Step-by-Step Validation Protocols

1. Materials and Instrumentation

  • Reference Standards: Certified reference standards of 7-Bromo-4-chloro-2-isopropylquinazoline and any known impurities.

  • Reagents: LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid).[12]

  • Instrumentation: An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

2. Chromatographic Conditions (Example)

Parameter Condition
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 min
Flow Rate 0.3 mL/min
Column Temp. 40 °C

| Injection Vol. | 2 µL |

3. Mass Spectrometer Conditions (Example)

Parameter Condition
Ionization Mode ESI Positive
Scan Range 100 - 1000 m/z
Capillary Voltage 3.5 kV
Source Temp. 120 °C

| Gas Flow | 10 L/min |

4. Validation Parameters

  • Specificity:

    • Protocol: Prepare and inject solutions of a blank (diluent), a placebo, the main compound, and any known impurities individually to establish retention times and mass spectra.

    • Spike the main compound sample with known impurities to demonstrate separation.

    • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the main compound. Analyze the stressed samples to ensure that degradation products are resolved from the main peak and from each other.

    • Causality: This is the most critical validation parameter for a purity method. It proves the method can unequivocally assess the analyte in the presence of components that are expected to be present, such as impurities and degradants, without interference.[13]

  • Linearity:

    • Protocol: Prepare a series of at least five concentrations of each impurity, ranging from the Limit of Quantitation (LOQ) to 150% of the specified reporting threshold.

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the peak area against concentration.

    • Perform linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

    • Causality: Linearity demonstrates a direct proportional relationship between the concentration of an impurity and the instrument's response, which is fundamental for accurate quantitation.

  • Accuracy:

    • Protocol: Prepare a placebo sample and spike it with known impurities at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery of the spiked amount.

    • Causality: Accuracy confirms the closeness of the method's results to the true value, ensuring that the reported impurity levels are correct.

  • Precision:

    • Repeatability (Intra-assay): Analyze six independent preparations of a sample spiked with impurities at the specification limit. The analysis should be performed by the same analyst on the same day using the same instrument. Calculate the Relative Standard Deviation (RSD).

    • Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, and/or with a different instrument.

    • Causality: Precision studies demonstrate the method's consistency and reliability under normal operating conditions, ensuring reproducible results over time.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Protocol: Determine the LOQ and LOD by analyzing a series of diluted solutions of the impurities. The LOQ is typically established as the concentration that yields a signal-to-noise (S/N) ratio of 10:1, while the LOD is at an S/N ratio of 3:1.

    • Causality: The LOQ defines the lowest amount of an impurity that can be reliably quantified with acceptable precision and accuracy, which is crucial for controlling trace-level impurities.

  • Robustness:

    • Protocol: Introduce small, deliberate variations to the method parameters one at a time. Examples include changing the column temperature (± 5°C), mobile phase pH (± 0.2 units), and flow rate (± 10%).

    • Analyze a system suitability sample under each condition and evaluate the impact on resolution, retention time, and peak area.

    • Causality: Robustness testing provides confidence that minor variations in the method parameters will not significantly affect the results, ensuring the method is reliable for routine use in a QC environment.[14]

Summary of Acceptance Criteria and Performance Data
Validation ParameterAcceptance CriteriaExpected Performance
Specificity Baseline resolution > 1.5 between analyte and all impurities.Peak purity analysis confirms no co-elution.
Linearity (r²) ≥ 0.99> 0.995 for all known impurities.
Accuracy (% Recovery) 80.0% - 120.0% for impurities.95.0% - 105.0% across all levels.
Precision (RSD) Repeatability: ≤ 10% Intermediate: ≤ 15%Repeatability: < 5% Intermediate: < 8%
LOQ S/N Ratio ≥ 10Achievable at 0.05% level relative to the main component.
Robustness System suitability parameters pass under all varied conditions.No significant impact on results from minor changes.

Comparative Analysis: LC-MS vs. Alternative Methods

While LC-MS is a powerful tool, it is essential to understand its advantages and disadvantages in the context of other common analytical techniques.

FeatureLC-MSHPLC-UVGC-MS
Specificity Very High: Combines chromatographic separation with mass-based detection, resolving co-eluting peaks.[15]Moderate to High: Dependent on chromatographic resolution. Co-eluting impurities can be missed.Very High: Excellent separation for volatile compounds.
Sensitivity Very High: Capable of detecting trace-level impurities (ppm to ppb).Moderate: Generally less sensitive than MS, especially for compounds with poor chromophores.Very High: Excellent for volatile impurities like residual solvents.
Identification Capability Excellent: Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[16]None: Cannot identify unknown peaks without a reference standard.Excellent: Provides mass spectra that can be searched against libraries (e.g., NIST) for identification.
Analyte Suitability Wide range of non-volatile and thermally labile compounds.[2]Wide range of compounds with a UV chromophore.Only for volatile and thermally stable compounds.[17]
Throughput High, especially with modern UHPLC front-ends.High.Moderate, often requires longer run times.
Cost & Complexity High initial investment and operational complexity.Lower cost and simpler operation.Moderate cost and complexity.
  • HPLC-UV is a robust and cost-effective workhorse for routine QC when impurities are known and possess UV chromophores. However, its inability to identify unknowns and its potential to miss co-eluting, non-UV active impurities make it less suitable for comprehensive impurity profiling during drug development.[7]

  • GC-MS is the ideal technique for analyzing volatile impurities, such as residual solvents, but it is not applicable to the non-volatile 7-Bromo-4-chloro-2-isopropylquinazoline and its process-related impurities.[9][17]

  • LC-MS provides the most comprehensive solution. Its superior sensitivity and specificity ensure that even trace-level impurities are detected and accurately quantified.[8] Critically, its ability to provide molecular weight information for unknown peaks is indispensable during process development and for investigating out-of-specification results, directly aligning with the principles of Quality by Design (QbD) and regulatory expectations for thorough product understanding.

Final Assessment

The validation of an analytical method is a mandatory step in the drug development lifecycle, providing documented evidence of its reliability. For the purity analysis of 7-Bromo-4-chloro-2-isopropylquinazoline, an LC-MS method is unequivocally the superior choice. Its combination of high-resolution separation and mass-based detection provides a level of specificity and informational richness that alternative methods like HPLC-UV and GC-MS cannot match for this application. By following a rigorous validation protocol as outlined in this guide, researchers, scientists, and drug development professionals can establish a trustworthy, robust, and regulatory-compliant method that ensures the quality and safety of this critical pharmaceutical intermediate.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • FDA. (n.d.). FDA Guidance on Analytical Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals.
  • Petersson, P., et al. (2023, April 25). New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. LCGC North America.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • European Medicines Agency. (2023, December 15). Quality guidelines: specifications, analytical procedures and analytical validation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • D'Orazio, G. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Karimi, M., et al. (n.d.). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Iranian Journal of Pharmaceutical Research.
  • Amirav, A., et al. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry.
  • Wang, P., et al. (2002, September 13). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A.
  • NextSDS. (n.d.). 7-BROMO-4-CHLORO-2-ISOPROPYL-QUINAZOLINE — Chemical Substance Information.
  • ICH. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2).
  • ICH. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2).
  • Prime Labs. (2026, February 12). HPLC vs. LC-MS: Which Purity Test Actually Matters?
  • MDPI. (2024, September 27). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies.
  • Vyas, V. K., Ghate, M., & Ukawala, R. D. (2010). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4), 299-306.
  • Pure Synth. (2025, December 10). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters.
  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary...
  • Benchchem. (n.d.). A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions.
  • University of Tartu. (2015, May 5). Tutorial Review on LC-MS Method Validation.
  • ChemScene. (n.d.). 7-Bromo-4-chloro-2-isopropylquinazoline.
  • MDPI. (n.d.). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
  • PMC. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Sigma-Aldrich. (n.d.). 7-Bromo-4-chloro-2-methylquinazoline.
  • ChemicalBook. (2025, July 24). 7-BROMO-4-CHLOROQUINAZOLINE.
  • Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • SciELO. (n.d.). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats.
  • PubChem. (n.d.). 7-Bromo-4-Chloroquinoline.
  • Hughes, A. N., Rafi, I., & Griffin, M. J. (2016). Synthesis and characterisation of process-related impurities of antidiabetic drug linagliptin. Molecules, 21(8), 1041.
  • ResearchGate. (2020, August 12). Chemistry and activity of quinazoline moiety: A systematic review study.
  • IntechOpen. (2020, January 22). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
  • PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
  • MDPI. (2022, December 6). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil.
  • ACS Publications. (2019, April 19). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters.

Sources

Comparative

Validating the Regioselectivity of 7-Bromo-4-chloro-2-isopropylquinazoline Substitutions

A Comprehensive Comparison Guide for Scaffold Functionalization in Drug Discovery Introduction: The Regioselectivity Challenge In modern medicinal chemistry, the quinazoline core is a privileged scaffold widely utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Scaffold Functionalization in Drug Discovery

Introduction: The Regioselectivity Challenge

In modern medicinal chemistry, the quinazoline core is a privileged scaffold widely utilized in the development of kinase inhibitors and other targeted therapeutics[1]. When designing library syntheses, the ability to orthogonally functionalize different positions on a single scaffold—without the tedious use of protecting groups—is paramount.

The 7-Bromo-4-chloro-2-isopropylquinazoline scaffold represents a masterclass in regioselective design. By strategically placing a chloride at the C-4 position and a bromide at the C-7 position, chemists can exploit the inherent electronic disparities between the pyrimidine and benzene rings to drive sequential, highly predictable substitutions. This guide objectively compares this scaffold against alternative dihalogenated analogs and provides self-validating experimental protocols for its functionalization.

Mechanistic Causality: Expertise & Experience

To understand why this specific halogenation pattern is superior, we must analyze the electronic causality governing the quinazoline core. Field-proven workflows dictate that functionalization must proceed via a two-step sequence: first, a Nucleophilic Aromatic Substitution (SNAr), followed by Transition Metal Catalysis.

  • C-4 SNAr Priming (The α -Nitrogen Effect): The C-4 position is flanked by two strongly electron-withdrawing nitrogen atoms. According to recent Density Functional Theory (DFT) calculations, the C-4 carbon possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient on the molecule[2]. This dramatically lowers the activation energy for nucleophilic attack. Consequently, despite the C-Br bond at C-7 having a lower Bond Dissociation Energy (BDE), the extreme electrophilic activation at C-4 dictates that SNAr occurs exclusively at the chloride site[3].

  • C-7 Cross-Coupling Priming: The order of reactivity for transition metal-mediated cross-coupling is well established as C-I > C-Br >> C-Cl[4]. During the initial SNAr, the C-7 bromide remains inert. However, once the C-4 position is substituted with an electron-donating group (e.g., an amine), the entire scaffold becomes electron-rich, effectively shutting down further SNAr. This perfectly isolates the C-7 bromide, priming it for oxidative addition by Palladium(0) catalysts to enable Suzuki, Buchwald-Hartwig, or Sonogashira couplings[4].

Mechanism A 7-Bromo-4-chloro-2-isopropylquinazoline Scaffold B C-4 Position Highly Electrophilic (Alpha-Nitrogen Effect) High LUMO Coefficient A->B Electronic Activation C C-7 Position Aryl Bromide (Low Bond Dissociation Energy) Susceptible to Pd(0) A->C Bond Weakness D Nucleophilic Aromatic Substitution (SNAr) B->D Primary Reaction E Oxidative Addition (Transition Metal Catalysis) C->E Secondary Reaction

Fig 1: Mechanistic causality driving the regioselectivity of the quinazoline scaffold.

Comparative Performance Analysis

How does 7-Bromo-4-chloro-2-isopropylquinazoline compare to alternative dihalogenated scaffolds in a high-throughput synthesis setting? The data clearly demonstrates that the Br/Cl combination occupies the optimal "Goldilocks" zone for orthogonal reactivity.

Table 1: Comparative Regioselectivity and Yields for Sequential Functionalization

Scaffold AlternativeC-4 SNAr Yield (Amine)C-7 Suzuki Yield (Ar-B(OH)₂)Regiomeric PurityOperational Assessment
7-Bromo-4-chloro-2-isopropylquinazoline >95% 88-92% >99:1 Optimal differentiation; standard Pd catalysts suffice.
4,7-Dichloro-2-isopropylquinazoline >95%35-50%>99:1Poor C-7 reactivity; requires expensive ligands (e.g., XPhos).
4-Chloro-7-iodo-2-isopropylquinazoline 70-80%N/A (Degrades)~85:15C-I bond too labile; prone to premature dehalogenation.
Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following workflows ensure that each step confirms its own success through distinct physical and spectroscopic changes.

Workflow A 7-Bromo-4-chloro- 2-isopropylquinazoline B C-4 SNAr Product (4-Amino-7-bromo) A->B SNAr (Amine, Base) 25°C, 100% Regioselective C C-7 Cross-Coupled (4-Amino-7-aryl) B->C Suzuki (Ar-B(OH)2, Pd) 80°C, Orthogonal

Fig 2: Orthogonal functionalization workflow of 7-Bromo-4-chloro-2-isopropylquinazoline.

Protocol 1: Regioselective SNAr at C-4

Objective: Synthesis of 4-Amino-7-bromo-2-isopropylquinazoline.

  • Reaction Setup: Dissolve 7-Bromo-4-chloro-2-isopropylquinazoline (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Nucleophile Addition: Add the desired amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Execution: Stir at room temperature for 2–4 hours. The α -nitrogen effect ensures rapid conversion without heating[1].

  • Self-Validation: The starting material is highly non-polar. Upon substitution, the introduction of the amine drastically increases polarity, allowing for unambiguous reaction monitoring via normal-phase TLC. Crucially, LC-MS analysis of the product will display a characteristic 1:1 isotopic doublet (M / M+2) indicative of the intact C-7 bromine isotope distribution ( 79Br / 81Br ), proving that the C-7 position remained completely unreacted[2].

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-7

Objective: Synthesis of 4-Amino-7-aryl-2-isopropylquinazoline.

  • Reaction Setup: Dissolve the C-4 substituted intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v).

  • Catalyst & Base: Add Na2​CO3​ (3.0 eq) and Pd(dppf)Cl2​ (0.05 eq).

  • Execution: Heat the mixture to 80°C under an inert argon atmosphere for 6–8 hours.

  • Self-Validation: The oxidative addition of Palladium specifically targets the C-Br bond[4]. Successful cross-coupling is validated by the collapse of the 1:1 isotopic doublet in the LC-MS spectra into a single dominant molecular ion peak, confirming the complete displacement of the bromine atom. Furthermore, the resulting biaryl system will exhibit a distinct bathochromic shift in UV-Vis absorbance due to extended conjugation.

References
  • Barbosa, M. L. d. C., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." Molecules, 2024, 29(24), 6021.[Link]

  • Mphahlele, M. J., & Maluleka, M. M. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 2014, 19(11), 17435-17463.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 7-Bromo-4-chloro-2-isopropylquinazoline

As a highly reactive halogenated heterocyclic building block, 7-Bromo-4-chloro-2-isopropylquinazoline is a critical intermediate in drug discovery, particularly for the synthesis of kinase inhibitors. However, its chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive halogenated heterocyclic building block, 7-Bromo-4-chloro-2-isopropylquinazoline is a critical intermediate in drug discovery, particularly for the synthesis of kinase inhibitors. However, its chemical structure presents significant acute toxicity, corrosivity, and environmental sensitivities. This guide provides drug development professionals with a self-validating operational framework for the safe handling, reaction, and disposal of this compound.

Chemical Profile & Quantitative Data

PropertyValue
Chemical Name 7-Bromo-4-chloro-2-isopropylquinazoline
CAS Number 887592-14-5
Molecular Weight 285.57 g/mol
Molecular Formula C11H10BrClN2
Storage Temperature 2-8°C (Desiccated, Inert Atmosphere)
Purity Standard ≥97%

Mechanistic Hazard Analysis

To handle this compound safely, one must understand the causality behind its reactivity. The 4-chloroquinazoline core is an electron-deficient, highly electrophilic scaffold designed specifically for[1].

The Hydrolysis Hazard: The primary danger stems from the highly reactive C-Cl bond at the 4-position. Upon exposure to atmospheric moisture or aqueous environments, the compound undergoes spontaneous hydrolysis to form the corresponding quinazolin-4-one. This reaction releases hydrogen chloride (HCl) gas [2]. Consequently, the compound is classified with the following severe health hazards:

  • Acute Toxicity (Oral/Dermal): Toxic if swallowed or absorbed through the skin[3].

  • Corrosivity: Causes severe skin burns and serious eye damage[4].

  • Respiratory Irritation: Inhalation of the dust or the evolved HCl gas causes severe respiratory tract irritation[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling this compound in solution. The following matrix outlines the required protective gear and the mechanistic justification for each choice, ensuring compliance with the[6].

PPE CategorySpecificationCausality / Justification
Hand Protection (Solid) Nitrile Gloves (≥ 4 mil), Double-glovedProvides a sufficient barrier against acute dermal toxicity and skin corrosion when handling the dry powder[4].
Hand Protection (Solvent) PE/EVAL Laminate (Silver Shield) under NitrileSolvents like DCM rapidly permeate standard nitrile (< 1 min). The laminate provides the chemical barrier; the nitrile over-glove provides dexterity[7][8].
Eye Protection Chemical Splash Goggles + Face ShieldPrevents severe eye damage from reactive splashes, especially during the effervescent quenching step[3].
Body Protection Flame-Resistant Lab Coat (Fully Buttoned)Minimizes skin exposure to corrosive HCl gas and reactive intermediates.
Engineering Controls Chemical Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of toxic dust and corrosive HCl gas evolved during ambient hydrolysis[6].

Operational Workflow & Experimental Protocols

The following protocol outlines a self-validating system for executing an SNAr reaction with 7-Bromo-4-chloro-2-isopropylquinazoline. Every step is designed to mitigate moisture exposure and control exothermic acid generation.

G A Storage (Inert Gas, 2-8°C) B Transfer (Fume Hood) A->B Warm to RT before opening C SNAr Reaction (Anhydrous Solvent) B->C Add reagents under N2/Ar D Quenching (NaHCO3 Base) C->D Neutralize HCl & unreacted SM E Disposal (Halogenated Waste) D->E Phase separation

Workflow for the safe handling, reaction, and disposal of 7-Bromo-4-chloro-2-isopropylquinazoline.

Protocol: Nucleophilic Aromatic Substitution (SNAr) and Safe Quenching

Step 1: Anhydrous Preparation & Transfer

  • Remove the sealed vial of 7-Bromo-4-chloro-2-isopropylquinazoline from 2-8°C storage and place it in a desiccator to warm to room temperature (approx. 30 minutes).

    • Causality: This validates that atmospheric moisture will not condense on the cold solid, preventing premature hydrolysis and HCl release[9].

  • Inside a certified chemical fume hood, rapidly weigh the required mass and transfer it to an oven-dried round-bottom flask.

  • Seal the flask with a rubber septum and purge with dry Nitrogen or Argon for 5 minutes.

Step 2: Reaction Execution

  • Inject anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) through the septum to dissolve the starting material. (Note: Ensure PE/EVAL laminate gloves are worn during this step[8]).

  • Add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

    • Causality: DIPEA acts as an acid scavenger. It neutralizes the stoichiometric HCl generated during the SNAr reaction, preventing the protonation and subsequent deactivation of the incoming amine nucleophile[2].

  • Slowly inject 1.1 equivalents of the amine nucleophile. Monitor the reaction via TLC or LC-MS until the starting material is consumed.

Step 3: Waste Deactivation & Disposal

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the reaction mixture dropwise into a vigorously stirred beaker containing saturated aqueous Sodium Bicarbonate (NaHCO3).

    • Causality: Never dispose of unreacted 4-chloroquinazoline directly into aqueous waste, as continuous HCl generation can pressurize and rupture waste carboys[6]. The mild base safely hydrolyzes residual starting material into the inert quinazolin-4-one while neutralizing dissolved HCl. Dropwise addition controls CO2 effervescence.

  • Transfer the quenched biphasic mixture to a separatory funnel. Extract the organic layer.

  • Dispose of the organic layer in a designated "Halogenated Organic Waste" container. Dispose of the neutralized aqueous layer in the "Aqueous Waste" stream[5].

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Fact Sheet: Methylene Chloride or Dichloromethane (DCM)." United States EPA. Available at:[Link]

  • RSC Advances. "Recent advances in selective functionalization of the quinazoline scaffold." Royal Society of Chemistry. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2-isopropylquinazoline
Reactant of Route 2
7-Bromo-4-chloro-2-isopropylquinazoline
© Copyright 2026 BenchChem. All Rights Reserved.